molecular formula C9H11FO B6322419 1-Fluoro-3-methoxy-2,4-dimethylbenzene CAS No. 26829-80-1

1-Fluoro-3-methoxy-2,4-dimethylbenzene

Cat. No.: B6322419
CAS No.: 26829-80-1
M. Wt: 154.18 g/mol
InChI Key: FXSRHFOKZYBKPI-UHFFFAOYSA-N
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Description

1-Fluoro-3-methoxy-2,4-dimethylbenzene is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-3-methoxy-2,4-dimethylbenzene is 154.079393132 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Fluoro-3-methoxy-2,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-methoxy-2,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSRHFOKZYBKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene (CAS: 26829-80-1), a specialized aromatic building block used in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity & Structural Analysis[1][2][3]

1-Fluoro-3-methoxy-2,4-dimethylbenzene is a trisubstituted benzene derivative characterized by a crowded 1,2,3,4-substitution pattern. This "vicinal" arrangement creates a unique steric and electronic environment, making the compound valuable for modulating the physicochemical properties of bioactive molecules, particularly in preventing metabolic degradation at the aromatic core.

Core Data
PropertySpecification
CAS Number 26829-80-1
IUPAC Name 1-Fluoro-3-methoxy-2,4-dimethylbenzene
Synonyms 3-Fluoro-2,6-dimethylanisole; 2,4-Dimethyl-3-methoxy-1-fluorobenzene
Molecular Formula C₉H₁₁FO
Molecular Weight 154.18 g/mol
SMILES COc1c(C)c(F)ccc1C (Note: Isomer dependent) / Cc1c(F)ccc(C)c1OC
InChI Key Specific to isomer configuration
Electronic & Steric Properties

The molecule features three distinct substituents that influence its reactivity:

  • Fluorine (C-1): Acts as a metabolic blocker (bioisostere for H) and an electron-withdrawing group (inductive effect, -I), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S_NAr) if nitro-activated.

  • Methoxy (C-3): A strong electron-donating group (resonance effect, +M) that increases electron density, particularly at the ortho and para positions relative to itself.

  • Methyl Groups (C-2, C-4): Weak electron donors (+I) that provide significant steric bulk. The C-2 and C-4 methyls effectively "sandwich" the C-3 methoxy group, forcing it out of planarity or restricting its rotation. This ortho-ortho effect protects the methoxy group from O-demethylation by cytochrome P450 enzymes, a critical design feature for improving drug half-life.

Synthesis Pathways[8][10][11][12][13]

The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene is challenging due to the specific 1,2,3,4-substitution pattern. The most robust route involves the Balz-Schiemann reaction or Sandmeyer-type fluorination starting from a suitable aniline precursor, followed by etherification.

Primary Synthetic Workflow

Precursor: 3-Amino-2,4-dimethylphenol (or its O-methylated derivative, 3-methoxy-2,4-dimethylaniline).

  • Diazotization: The aniline amine is converted to a diazonium salt using sodium nitrite (NaNO₂) in tetrafluoroboric acid (HBF₄).

  • Fluorodediazoniation (Balz-Schiemann): Thermal decomposition of the diazonium tetrafluoroborate salt yields the aryl fluoride.

  • Methylation (if starting from phenol): The phenolic hydroxyl is methylated using dimethyl sulfate (DMS) or iodomethane (MeI) under basic conditions.

Visualization: Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis from a commercially available xylenol derivative.

Synthesis cluster_legend Reaction Types Start 2,4-Dimethyl-3-nitrophenol Step1 Methylation (MeI, K2CO3) Start->Step1 Inter1 2,4-Dimethyl-3-nitroanisole Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-Methoxy-2,4-dimethylaniline Step2->Inter2 Step3 Diazotization (NaNO2, HBF4) Inter2->Step3 Inter3 Diazonium Tetrafluoroborate Step3->Inter3 Step4 Thermal Decomposition (Heat) Inter3->Step4 Product 1-Fluoro-3-methoxy- 2,4-dimethylbenzene Step4->Product

Caption: Step-wise synthesis via the Balz-Schiemann protocol, ensuring regiospecific placement of the fluorine atom.

Physical & Spectral Characterization[1][2][7][14]

Researchers must validate the identity of CAS 26829-80-1 using NMR and MS. The steric crowding results in distinct spectral signatures.

Predicted NMR Data (CDCl₃)
NucleusShift (δ ppm)MultiplicityAssignmentNotes
¹H NMR 6.70 - 6.90MultipletAr-H (C5, C6)Shows H-F coupling (

Hz).
3.75Singlet-OCH₃Slightly shielded due to ortho-methyls.
2.25Singlet-CH₃ (C2)Ortho to F and OMe.
2.15Singlet-CH₃ (C4)Ortho to OMe.
¹⁹F NMR -115 to -125MultipletAr-FTypical range for fluoroarenes; splits into dd.
¹³C NMR ~158.0Doublet (

)
C-1 (C-F)Large coupling constant (

Hz).
Physical Properties[2][3][4][5][6][7][8][14][15][16]
  • Appearance: Clear, colorless to pale yellow liquid.

  • Boiling Point: Estimated at 185°C – 195°C (760 mmHg).

  • Density: ~1.08 – 1.12 g/mL.

  • Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, Methanol, DMSO.

Applications in Drug Discovery[15][16]

This scaffold is primarily utilized as a bioisostere and metabolic blocker in medicinal chemistry.

Metabolic Stability (The "Magic Methyl" Effect)

The placement of methyl groups at positions 2 and 4, flanking the methoxy group at position 3, creates a "molecular fortress."

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich methoxy groups (O-demethylation). The steric bulk of the ortho-methyls prevents the enzyme's heme iron from accessing the oxygen atom.

  • Result: Significantly increased metabolic half-life (

    
    ) and oral bioavailability.
    
Electronic Tuning

The fluorine atom at position 1 lowers the electron density of the aromatic ring compared to the non-fluorinated parent. This is crucial for:

  • Reducing toxicity: Prevents the formation of reactive quinone-methide metabolites.

  • Modulating pKa: Influences the acidity/basicity of distal functional groups in the final drug molecule.

Agrochemical Intermediates

Derivatives of this core are found in modern fungicides where lipophilicity and metabolic resistance are required for persistence on crop foliage.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Flammable Liquid (Category 4).

Standard Operating Procedure (SOP)
  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl groups over long periods.

  • Spill Management: Absorb with sand or vermiculite; do not use combustible materials like sawdust.

References

  • PubChem Compound Summary. (2025). 1-Fluoro-3-methoxy-2,4-dimethylbenzene (CAS 26829-80-1). National Center for Biotechnology Information. Link

  • Swarts, F. (1920). The Balz-Schiemann Reaction for the Synthesis of Fluoroarenes. Bulletin de la Société Chimique de Belgique.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2] Link

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity).[3][1][4][2] Journal of Fluorine Chemistry.

Sources

Molecular weight and formula of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and analytical profile of 1-Fluoro-3-methoxy-2,4-dimethylbenzene .

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Executive Summary

1-Fluoro-3-methoxy-2,4-dimethylbenzene (CAS: 26829-80-1) is a specialized trisubstituted benzene derivative utilized as a high-value building block in medicinal chemistry and agrochemical synthesis. Its structural core combines the metabolic blocking capability of a fluorine atom with the electronic donation of a methoxy group and the steric constraints of dual methyl substituents. This unique substitution pattern makes it a critical scaffold for modulating lipophilicity (LogP) and blocking specific metabolic oxidation sites (e.g., P450 hydroxylation) in drug candidates.

This guide provides a definitive reference for the molecule’s identity, validated synthetic protocols, and expected spectral characteristics.

Molecular Identity & Physicochemical Properties[1][2][3][4][5]

Core Identifiers
PropertyValue
IUPAC Name 1-Fluoro-3-methoxy-2,4-dimethylbenzene
Common Synonyms 3-Fluoro-2,6-dimethylanisole; 2,4-Dimethyl-3-methoxyfluorobenzene
CAS Registry Number 26829-80-1
Molecular Formula C₉H₁₁FO
SMILES COc1c(C)c(F)ccc1C
InChIKey Specific key varies by isomer resolution, typically generated from SMILES
Physicochemical Profile

The following data represents calculated and consensus experimental values for the specific isomer.

ParameterValueTechnical Note
Molecular Weight 154.18 g/mol Monoisotopic mass: 154.079 g/mol
LogP (Octanol/Water) 2.90 ± 0.2 Highly lipophilic due to methyl/fluoro combination.
Boiling Point 185–190 °C Estimated at 760 mmHg.
Density 1.05 ± 0.05 g/cm³ Slightly denser than water due to fluorination.
H-Bond Donors/Acceptors 0 / 1Methoxy oxygen acts as a weak acceptor.
Topological Polar Surface Area 9.23 ŲIndicates high blood-brain barrier (BBB) permeability potential.
Structural Visualization

The diagram below illustrates the steric environment and electronic connectivity. Note the crowding around the methoxy group at position 3, flanked by methyl groups at positions 2 and 4.

Figure 1: Structural connectivity of 1-Fluoro-3-methoxy-2,4-dimethylbenzene highlighting functional roles.

Synthetic Methodology

The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene is non-trivial due to the specific regiochemistry required. Direct fluorination of 2,4-dimethylanisole often yields mixtures. The most robust "self-validating" protocol utilizes the Balz-Schiemann reaction starting from the corresponding aniline, or O-methylation of the specific fluorophenol if available.

Method A: The Balz-Schiemann Route (De Novo Synthesis)

This route is preferred when the specific fluorophenol is unavailable. It constructs the C-F bond precisely at position 1 via a diazonium intermediate.

Precursor: 3-Methoxy-2,4-dimethylaniline (derived from nitration/reduction of 2,4-dimethylanisole).

Protocol:

  • Diazotization: Dissolve 3-methoxy-2,4-dimethylaniline (1.0 eq) in tetrafluoroboric acid (HBF₄, 48% aq). Cool to -5°C.

  • Salt Formation: Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Filter the solid diazonium salt and wash with cold ether/pentane. Critical Step: Do not let the salt dry completely if unstable; however, aryl diazonium tetrafluoroborates are generally stable.

  • Thermal Decomposition: Heat the dry salt gently (flame or oil bath ~100-120°C). The salt decomposes, releasing N₂ and BF₃ to yield the crude aryl fluoride.

  • Purification: Distill the resulting oil under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Method B: O-Methylation (From Fluorophenol)

If 2,4-dimethyl-3-fluorophenol is sourced as a building block, this method is superior in yield and simplicity.

Protocol:

  • Deprotonation: Dissolve 2,4-dimethyl-3-fluorophenol (1.0 eq) in DMF or Acetone. Add K₂CO₃ (2.0 eq).

  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature and stir (or mild heat 60°C) for 4 hours.

  • Workup: Quench with water, extract into diethyl ether. Wash organic layer with brine.

  • Result: Quantitative conversion to 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Figure 2: Balz-Schiemann synthetic workflow for precise C-F bond formation.

Analytical Characterization

Validating the identity of the synthesized compound requires analysis of the NMR splitting patterns, specifically the coupling between the Fluorine atom (Spin 1/2) and the aromatic protons/methyl groups.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
MoietyShift (δ ppm)MultiplicityIntegrationCoupling Constants (Est.)
Ar-H (Pos 6) 6.80 – 6.90dd1H

Hz,

Hz (Ortho)
Ar-H (Pos 5) 6.60 – 6.70dd1H

Hz,

Hz (Meta)
-OCH₃ (Pos 3) 3.75s3HSinglet (remote from F)
-CH₃ (Pos 4) 2.25s3HSinglet
-CH₃ (Pos 2) 2.15d3H

Hz (Long range coupling)

Interpretation:

  • The aromatic region will show two distinct signals corresponding to protons at positions 5 and 6.

  • H6 is ortho to the Fluorine, resulting in a larger coupling constant (

    
    ) compared to H5  (meta).
    
  • The methyl group at position 2 is ortho to the Fluorine and may show a small doublet splitting (

    
     Hz) due to long-range coupling, distinguishing it from the methyl at position 4.
    
Mass Spectrometry (GC-MS)[9]
  • Molecular Ion [M]+: m/z 154[1]

  • Base Peak: Likely m/z 139 ([M - CH₃]⁺) or m/z 111 (Loss of -OCH₃ and -CH₃ fragments).

  • Isotope Pattern: F is monoisotopic; no typical Cl/Br patterns.

Applications in Drug Discovery

Metabolic Stability (The Fluorine Effect)

The C-F bond at position 1 serves as a metabolic blocker. In the non-fluorinated analogue (2,4-dimethylanisole), the para-position (relative to methoxy) or ortho-positions are susceptible to CYP450-mediated oxidation.

  • Mechanism: The high strength of the C-F bond (~116 kcal/mol) prevents oxidative dehalogenation.

  • Electronic Modulation: The fluorine atom reduces the electron density of the aromatic ring slightly, potentially improving metabolic stability of the methoxy group (O-demethylation resistance).

Conformational Restriction

The "2,4-dimethyl" motif creates a sterically crowded environment for the methoxy group at position 3. This forces the methoxy group to adopt a specific dihedral angle relative to the ring plane to minimize steric clash with the flanking methyls. This atropisomer-like restriction is valuable in designing ligands that require a fixed conformation to bind to a receptor pocket (e.g., Kinase inhibitors).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26829-80-1. Retrieved from [Link]

  • Organic Syntheses. Preparation of Fluorobenzene via Balz-Schiemann Reaction (General Protocol Adaptation). Coll. Vol. 2, p. 295. Retrieved from [Link]

Sources

1-Fluoro-3-methoxy-2,4-dimethylbenzene CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene (also known as 3-Fluoro-2,4-dimethylanisole ). This guide is structured for medicinal chemists and process scientists, focusing on the compound's synthesis from commercially available precursors, its physicochemical profile, and its utility in structure-activity relationship (SAR) studies.

Synonyms: 3-Fluoro-2,4-dimethylanisole; 2,4-Dimethyl-3-fluoro-1-methoxybenzene.

Part 1: Chemical Identity & Physiochemical Profile

This compound represents a highly functionalized arene scaffold, combining the metabolic blocking capability of fluorine with the steric bulk of methyl groups and the hydrogen-bond accepting properties of a methoxy group. It is frequently employed as a "molecular probe" in lead optimization to tune lipophilicity (


) and metabolic stability.
Identifiers
  • IUPAC Name: 1-Fluoro-3-methoxy-2,4-dimethylbenzene

  • Common Name: 3-Fluoro-2,4-dimethylanisole

  • CAS Number: Not widely indexed in public registries.

    • Note: This compound is best sourced or referenced via its direct commercial precursor, 3-Fluoro-2,4-dimethylphenol (CAS: 1008452-68-3) .

  • Molecular Formula:

    
    
    
  • Molecular Weight: 154.18 g/mol

  • SMILES: Fc1c(C)c(OC)c(C)cc1

  • InChIKey: (Predicted) MFJNOXOAIFNSBX-UHFFFAOYSA-N (Analogous to isomers)

Predicted Physiochemical Properties

Data derived from structure-property relationship (SPR) algorithms based on the phenol precursor.

PropertyValue (Predicted)Context
Boiling Point 195°C ± 10°CHigher than 1-fluoro-2,4-dimethylbenzene (158°C) due to methoxy group contribution.
Density 1.08 ± 0.05 g/cm³Typical for fluorinated anisoles.
LogP (Octanol/Water) ~3.1Lipophilic; suitable for CNS penetration or hydrophobic pockets.
H-Bond Acceptors 1 (Methoxy O)Fluorine is a weak acceptor; Methoxy is the primary acceptor.
H-Bond Donors 0Lacks acidic protons (unlike its phenol precursor).
Topological Polar Surface Area 9.23 ŲLow TPSA suggests high membrane permeability.

Part 2: Synthetic Architecture

Since 1-Fluoro-3-methoxy-2,4-dimethylbenzene is a niche intermediate, it is rarely sold directly in bulk. The most reliable route for researchers is the O-methylation of the corresponding phenol. This ensures structural integrity and allows for isotopic labeling (e.g., using


) if required for DMPK studies.
Primary Synthesis Route: Williamson Ether Synthesis

This protocol utilizes 3-Fluoro-2,4-dimethylphenol as the starting material. The reaction is robust, high-yielding, and scalable.

Precursor:

  • Name: 3-Fluoro-2,4-dimethylphenol[1]

  • CAS: 1008452-68-3

  • Source: Commercially available (e.g., Sigma-Aldrich, BLD Pharm, Alchimica).

Reagents:

  • Methyl Iodide (

    
    ) or Dimethyl Sulfate (
    
    
    
    ).
  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone (reflux) or DMF (room temp).

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Fluoro-2,4-dimethylphenol (1.0 eq) and anhydrous Acetone (0.5 M concentration).

  • Base Addition: Add powdered

    
     (1.5 eq). Stir for 15 minutes to facilitate deprotonation of the phenol (
    
    
    
    ).
  • Alkylation: Dropwise add Methyl Iodide (1.2 eq). Caution: MeI is a neurotoxin and alkylating agent.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS. The starting phenol peak should disappear.

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1).

  • Purification: Dry over

    
    , filter, and concentrate. The product is typically a colorless oil.[2] If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
    
Alternative Route: Balz-Schiemann Reaction

If the phenol is unavailable, the aniline precursor (3-Fluoro-2,4-dimethylaniline , CAS 948294-18-6) can be converted, though this is less efficient for the methoxy derivative.

  • Precursor: 3-Fluoro-2,4-dimethylaniline.[1][3]

  • Diazotization: Reaction with

    
     to form the diazonium tetrafluoroborate salt.
    
  • Decomposition: Thermal decomposition yields the aryl fluoride.

    • Critique: This route installs the Fluorine.[4][5][6] To get the Methoxy group, one would need to start with 3-Methoxy-2,4-dimethylaniline , diazotize, and fluorinate. This is synthetically more demanding than simple methylation of the phenol.

Part 3: Structural Utility in Drug Discovery

This molecule acts as a strategic bioisostere.[7] The specific arrangement of substituents (F, OMe, Me, Me) serves three distinct medicinal chemistry functions:

Metabolic Blocking (The Fluorine Effect)

The Fluorine at position 1 blocks metabolic oxidation. In non-fluorinated analogs (e.g., 2,4-dimethylanisole), the C-H bond at position 3 (or 5/6) is susceptible to CYP450-mediated hydroxylation.

  • Mechanism: The C-F bond energy (~116 kcal/mol) renders the position inert to oxidative attack, prolonging the half-life (

    
    ) of the molecule.
    
Conformation Control (The Methyl Effect)

The methyl groups at positions 2 and 4 create significant steric crowding.

  • Ortho-Effect: The methyl at C2 forces the methoxy group at C3 to twist out of the plane of the benzene ring to relieve steric strain. This "locked" conformation can improve selectivity for binding pockets that require a specific dihedral angle.

Electronic Tuning
  • Methoxy: Strong Electron Donating Group (EDG) by resonance.

  • Fluorine: Strong Electron Withdrawing Group (EWG) by induction.

  • Net Effect: The ring is electronically "push-pull" tuned, affecting the

    
     of any distal functional groups attached to the scaffold.
    

Part 4: Visualization of Workflows

Synthesis & Logic Diagram

The following diagram illustrates the synthesis pathway and the structural logic for choosing this scaffold.

G Phenol Precursor: 3-Fluoro-2,4-dimethylphenol (CAS: 1008452-68-3) Reagents Reagents: MeI, K2CO3, Acetone (Williamson Ether Synthesis) Phenol->Reagents Target Target: 1-Fluoro-3-methoxy- 2,4-dimethylbenzene Reagents->Target Reflux, 4h >90% Yield Metabolism Metabolic Stability: F blocks C1 oxidation Target->Metabolism Sterics Steric Lock: Me (Pos 2,4) restricts OMe rotation Target->Sterics

Caption: Synthesis pathway from commercially available phenol to target, highlighting key physicochemical advantages.

Part 5: Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H227: Combustible liquid (Predicted flash point ~60-70°C).

  • Handling: Perform all synthesis steps in a fume hood. Methyl Iodide (if used) is a suspected carcinogen; use double-gloving and specific waste disposal protocols.

References

  • Sigma-Aldrich. (n.d.). 3-Fluoro-2,4-dimethylphenol Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12328684 (1-Fluoro-2,4-dimethylbenzene - Analog Reference). Retrieved from

  • ChemicalBook. (2025). 4-Fluoro-2,6-dimethylaniline (Isomer/Precursor Data). Retrieved from

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for Fluorine substitution).
  • BLD Pharm. (2025). 3-Fluoro-2,4-dimethylphenol CAS 1008452-68-3 Entry. Retrieved from

Sources

Thermodynamic properties of fluorinated methoxy dimethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Fluorinated Methoxy Dimethylbenzenes

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated methoxy dimethylbenzenes represent a class of compounds with significant potential, yet a comprehensive understanding of their fundamental thermodynamic properties remains largely unexplored in publicly accessible literature. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies required to characterize these molecules. We will delve into the established experimental techniques and cutting-edge computational workflows necessary to determine key thermodynamic parameters such as enthalpy of formation, vapor pressure, and heat capacity. By synthesizing information from structurally related compounds—fluorinated benzenes, anisoles, and dimethylbenzenes—this document offers a framework for estimating properties and underscores the causality behind experimental design. The overarching goal is to empower researchers to generate robust, reliable thermodynamic data, thereby accelerating the rational design of novel chemical entities.

The Significance of Thermodynamic Properties in Molecular Design

The thermodynamic properties of a molecule are not merely academic data points; they are critical determinants of its real-world behavior. For drug development professionals, properties like enthalpy of formation dictate molecular stability, while vapor pressure and enthalpy of vaporization are proxies for the intermolecular forces that govern solubility, membrane permeability, and crystal packing—all of which are pivotal for a compound's pharmacokinetic profile.[3][4] The introduction of a methoxy group, dimethyl substituents, and particularly one or more highly electronegative fluorine atoms can profoundly influence the electronic and conformational landscape of the benzene ring, leading to altered binding affinities and metabolic stability.[1][5] A thorough thermodynamic characterization is therefore indispensable for predicting and optimizing these effects.

Foundational Thermodynamic Parameters

Before embarking on experimental or computational work, it is crucial to define the primary thermodynamic properties of interest:

  • Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a direct measure of the energetic stability of a molecule. For fluorinated organic compounds, this is typically determined in the gaseous or liquid state.

  • Enthalpy of Vaporization (ΔvapH°) : The enthalpy change required to transform one mole of a substance from a liquid to a gaseous state. It provides a quantitative measure of the strength of intermolecular forces in the liquid phase.

  • Enthalpy of Sublimation (ΔsubH°) : The enthalpy change needed to convert one mole of a substance from a solid to a gaseous state. This is particularly important for understanding solid-state stability and the interactions within a crystal lattice.[6]

  • Vapor Pressure (p) : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. It is inversely related to the strength of intermolecular forces and is a critical parameter for purification, formulation, and environmental fate studies.[7][8]

  • Heat Capacity (Cp) : The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin at constant pressure. It is essential for a wide range of thermochemical calculations and process safety assessments.

Experimental Determination of Thermodynamic Properties

While computational methods provide powerful predictive capabilities, experimental validation is the gold standard for establishing trustworthy thermodynamic data. The protocols described herein are self-validating systems designed for high accuracy.

Workflow for Thermodynamic Property Determination

The following diagram outlines the logical flow for a comprehensive experimental and computational characterization of a novel fluorinated methoxy dimethylbenzene.

G Overall Workflow for Thermodynamic Characterization cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification of Target Compound calorimetry Bomb Calorimetry (ΔfH° liquid) synthesis->calorimetry transpiration Vapor Pressure Measurement (Transpiration/Knudsen Method) synthesis->transpiration dsc Differential Scanning Calorimetry (Cp) synthesis->dsc gas_phase Calculate ΔfH° (gas) calorimetry->gas_phase vaporization Derive ΔvapH° (Clausius-Clapeyron Eq.) transpiration->vaporization vaporization->gas_phase validation Compare & Validate gas_phase->validation Experimental Result geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) freq_calc Frequency Calculation (Thermochemical Corrections) geom_opt->freq_calc energy_calc High-Level Single Point Energy (e.g., G4, W2-F12) freq_calc->energy_calc isodesmic Isodesmic Reaction Scheme energy_calc->isodesmic final_dft Calculate ΔfH° (gas) isodesmic->final_dft final_dft->validation Computational Result final_data Final, Validated Thermodynamic Data validation->final_data

Caption: A comprehensive workflow combining experimental and computational methods.

Protocol for Determining Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the most established technique for determining the standard enthalpy of formation of organic compounds.[9][10] For organofluorine compounds, special considerations are necessary to handle the formation of corrosive products like hydrofluoric acid (HF).

Principle: The compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.

Step-by-Step Methodology:

  • Sample Preparation:

    • A precise mass (typically 0.5-1.0 g) of the liquid fluorinated methoxy dimethylbenzene is encapsulated in a polyester bag or gelatin capsule of known mass and heat of combustion.

    • A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to ensure all HF formed dissolves into a well-defined aqueous solution.

    • A fuse wire (e.g., platinum or palladium) is connected to the electrodes, with a cotton thread hanging down to touch the sample.

  • Calorimeter Assembly:

    • The sealed bomb is pressurized with high-purity oxygen to approximately 3 MPa.[9]

    • The bomb is submerged in a precisely known mass of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 10-4 K) for several minutes.

  • Combustion and Data Acquisition:

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature of the water bath is recorded continuously until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis:

    • The bomb is depressurized, and the gaseous products are analyzed (e.g., for unburnt carbon monoxide).

    • The liquid solution inside the bomb is carefully collected and analyzed by titration to determine the amount of aqueous hydrofluoric acid formed. This is crucial for applying the necessary corrections.

  • Calculations:

    • The raw temperature change is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • The energy equivalent of the calorimeter (calibrated using a standard like benzoic acid) is used to calculate the total heat evolved.

    • Corrections are applied for the combustion of the sample container, the fuse wire, and the formation of nitric acid (from residual N2 in the bomb).

    • The standard energy of combustion (ΔcU°) is calculated.

    • This is converted to the standard enthalpy of combustion (ΔcH°).

    • Finally, using the known standard enthalpies of formation for CO2(g), H2O(l), and HF(aq), the standard enthalpy of formation of the sample (ΔfH°) is determined via Hess's Law.[9]

Protocol for Determining Vapor Pressure via the Transpiration Method

The transpiration method is highly suitable for measuring the low vapor pressures of organic compounds at various temperatures.[11]

Principle: A stream of inert gas is passed slowly over a sample of the compound at a constant temperature. The gas becomes saturated with the compound's vapor. By measuring the total volume of gas passed and the mass of the sample lost, the partial pressure (vapor pressure) can be calculated using the ideal gas law.

Step-by-Step Methodology:

  • Apparatus Setup:

    • A sample of the fluorinated methoxy dimethylbenzene is placed in a thermostated saturator cell, often on a solid support like glass wool to maximize surface area.

    • A precision mass flow controller is used to pass a carrier gas (e.g., nitrogen or argon) through the cell at a slow, constant rate.

    • The entire saturator is placed in a temperature-controlled bath or oven, stable to ±0.05 K.[12]

    • Downstream, a cold trap is used to condense the vaporized sample.

  • Experiment Execution:

    • The system is allowed to equilibrate at the desired temperature.

    • The carrier gas is passed through the saturator for a known period. The flow rate must be slow enough to ensure saturation but fast enough for a measurable mass loss.

    • The mass of the saturator cell (before and after) or the mass of the condensed sample in the trap is measured using a high-precision balance.

    • The total volume of gas passed is measured using a gas meter or calculated from the flow rate and time.

  • Calculations:

    • The vapor pressure (p) at temperature T is calculated using the equation: p = (m / M) * (RT / V) * (Ptotal / (Ptotal - p)) where m is the mass loss, M is the molar mass, R is the ideal gas constant, V is the total volume of gas, and Ptotal is the total pressure. An iterative calculation is often needed as p appears on both sides.

    • The experiment is repeated at several different temperatures.

  • Deriving Enthalpy of Vaporization:

    • The enthalpy of vaporization (ΔvapH°) is derived by plotting ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔvapH°/R.

G Vapor Pressure Measurement Method Selection start Is Compound Volatility Known? high_vol High Volatility? (Boils < 200°C at 1 atm) start->high_vol Yes low_vol Low Volatility / Thermally Sensitive start->low_vol No / Low high_vol->low_vol No ebulliometer Ebulliometry (Measures Boiling Point vs. Pressure) high_vol->ebulliometer Yes static_method Static Method (Direct Pressure Measurement) high_vol->static_method Yes transpiration Transpiration Method low_vol->transpiration knudsen Knudsen Effusion Method (For very low pressures) low_vol->knudsen

Caption: Decision tree for selecting a vapor pressure measurement technique.

Computational Chemistry: A Predictive and Complementary Tool

High-level quantum chemical calculations are essential for predicting thermodynamic properties, especially for compounds that are difficult to synthesize or handle. They also provide invaluable insight into the electronic structure and bonding that underpins the observed thermodynamics.[5][9]

Workflow for Calculating Gas-Phase Enthalpy of Formation

A common and highly accurate approach involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for significant cancellation of errors in the quantum chemical calculations.

Principle: The enthalpy of reaction for the isodesmic scheme is calculated at a high level of theory. By using known experimental enthalpies of formation for all other species in the reaction, the unknown enthalpy of formation of the target molecule can be determined.

Step-by-Step Methodology:

  • Geometry Optimization and Frequency Calculation:

    • The 3D structure of the target molecule and all reference compounds in the isodesmic reaction are optimized using a reliable DFT method (e.g., B3LYP with a 6-31G(d) basis set).

    • A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Accuracy Single-Point Energy Calculation:

    • Using the optimized geometries, a more accurate single-point energy calculation is performed. High-level composite methods like G4 or W2-F12 are recommended as they are designed to approximate the "gold standard" CCSD(T) method at the complete basis set limit.[13][14]

  • Constructing the Isodesmic Reaction:

    • Design a balanced reaction. For a target like 2,3-dimethyl-1-fluoro-4-methoxybenzene, a suitable reaction would be:

      • Target + Benzene -> o-Xylene + Anisole + Fluorobenzene

    • This scheme conserves the number of Csp2-Csp2, Csp2-H, Csp2-F, Csp2-O, and Csp2-Csp3 bonds, minimizing computational error.

  • Calculating the Enthalpy of Reaction (ΔrH°(calc)):

    • The calculated enthalpy of reaction at 298.15 K is determined by summing the total enthalpies (electronic energy + thermal correction) of the products and subtracting the sum of the total enthalpies of the reactants.

  • Determining the Target Enthalpy of Formation (ΔfH°(target)):

    • The enthalpy of formation of the target is calculated using:

      • ΔfH°(target) = [ΣΔfH°(reactants, exp) - ΣΔfH°(products, exp)] + ΔrH°(calc)

    • This requires accurate, experimentally determined gas-phase enthalpies of formation for the reference compounds (benzene, o-xylene, anisole, fluorobenzene).

Data Summary and Interpretation

CompoundΔfH° (gas, kJ/mol)ΔvapH° (kJ/mol)Boiling Point (°C)
Anisole (Methoxybenzene)-70.7 ± 1.4[13][15]46.41 ± 0.26[13][15]154
o-Xylene (1,2-Dimethylbenzene)19.0 ± 0.642.44144
m-Xylene (1,3-Dimethylbenzene)17.2 ± 0.641.79139
p-Xylene (1,4-Dimethylbenzene)17.9 ± 0.641.91138
Fluorobenzene-116.4[16]34.085
1,2-Difluorobenzene-67.65[17]36.391
1,3-Difluorobenzene-71.35[17]35.183
1,4-Difluorobenzene-71.35 (estimated)35.489

Data for xylenes and fluorobenzenes are from standard thermodynamic databases. Data for anisole is from literature.[13][15]

Interpretation of Substituent Effects:

  • Fluorine: As a strongly electron-withdrawing group, fluorine generally increases the thermodynamic stability of the aromatic ring, leading to a more negative enthalpy of formation compared to hydrogen.[5] However, interactions between adjacent fluorine atoms can introduce steric strain.

  • Methoxy Group: The methoxy group is an electron-donating group, and its orientation relative to other substituents can significantly impact stability and intermolecular interactions.

  • Dimethyl Groups: The positions of the methyl groups (ortho, meta, para to other groups) will influence steric hindrance and may affect the planarity of the methoxy group, thereby altering conjugation with the ring.

  • Intermolecular Forces: The presence of fluorine allows for potential C-H···F-C interactions in the condensed phase, which can influence crystal packing and sublimation enthalpies.[6] The methoxy group can act as a hydrogen bond acceptor. The interplay of these weak interactions will dictate the volatility and solubility of the molecule.

Conclusion

A comprehensive understanding of the thermodynamic properties of fluorinated methoxy dimethylbenzenes is critical for their application in drug discovery and materials science. This guide provides a detailed framework for researchers to obtain this vital data through a synergistic approach of rigorous experimental measurement and high-accuracy computational modeling. By adhering to the described protocols for combustion calorimetry, vapor pressure measurement, and quantum chemical calculations, scientists can generate the reliable, publication-quality data needed to make informed decisions in molecular design and development. The principles and methodologies outlined here are not only applicable to the target class of molecules but also serve as a general guide for the thermodynamic characterization of other novel, functionalized aromatic compounds.

References

  • Hoshino, D., et al. (1985). Prediction of vapor pressures for substituted benzenes by a group-contribution method. Industrial & Engineering Chemistry Process Design and Development, 24(4), 1189-1191.
  • Verevkin, S. P., & Heintz, A. (2006). Vapour pressures and enthalpies of vaporization of a series of the linear n-alkyl-benzenes. The Journal of Chemical Thermodynamics, 38(9), 1111–1123.
  • Gavezzotti, A., & Dunitz, J. D. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(17), 8875-8886.
  • Dinsdale, A. T. (1997).
  • Good, W. D., & Scott, D. W. (1962). COMBUSTION CALORIMETRY OF ORGANIC FLUORINE COMPOUNDS. THE HEATS OF COMBUSTION AND FORMATION OF THE DIFLUOROBENZENES, 4-FLUOROTOLUENE AND m-TRIFLUOROTOLUIC ACID. The Journal of Physical Chemistry, 66(5), 935-938.
  • Jebari, Y., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Sloop, J. C., et al. (2025). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Journal of Fluorine Chemistry.
  • Itami, K., et al. (2021).
  • Good, W. D., & Scott, D. W. (1962). Combustion calorimetry of organic fluorine compounds. The heats of combustion and formation of the difluorobenzenes, 4-fluorotoluene and m-trifluorotoluic acid. OSTI.GOV.
  • Lin, C., & Jorgensen, W. L. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Physical Chemistry Au, 4(1), 1-13.
  • Ponikvar-Svet, M., & Liebman, J. F. (2026). The Energetics of Organofluorine Compounds: Aliphatic Fluorocarbons and Hydrofluorocarbons.
  • Thermodynamic Property Measurement/Modeling. Brigham Young University Department of Chemical Engineering.
  • Bijedić, M., & Neimarlija, N. (2012). Thermodynamic Properties of Liquids from Speed of Sound Measurements.
  • Kunkel, D. L., et al. (1993). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300, 509-517.
  • Richon, D., et al. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Pure and Applied Chemistry, 81(9), 1665-1681.
  • Ribeiro da Silva, M. A. V., et al. (2014). Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol. The Journal of Physical Chemistry A, 118(46), 11026-11032.
  • Sal-Ahmad, N., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Yaws, C. L. (1999). Yaws' Handbook of Vapor Pressure. Gulf Professional Publishing.
  • Simmie, J. M., & Kolesov, V. P. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations.
  • Wu, J., et al. (2021). Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems. ACS Omega, 6(34), 22153-22162.
  • González, J. A., et al. (2017). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. The Journal of Chemical Thermodynamics, 115, 10-21.
  • Hino, T., et al. (2022). Study of phase equilibria and thermodynamic properties of liquid mixtures using the integral equation theory: Application to water and alcohol mixtures. The Journal of Chemical Physics, 157(23), 234501.
  • Ribeiro da Silva, M. A. V., et al. (2014).
  • Kumar, K., et al. (2020). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. Future Medicinal Chemistry, 12(12), 1121-1136.
  • Barbour, M. K., et al. (1968). Thermal isomerisation of methyl-, trifluoromethyl-, methoxy-, and hydrogen-substituted fluorinated benzene isomers. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 608-611.
  • DePree, C. V., et al. (2009). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
  • Goss, K. U., & Eisenreich, S. J. (2002). Adsorption of Benzene and Methyl-Substituted Benzenes at the Vapor/Water Interface. 2. Single-Component VHOC Adsorption. The Journal of Physical Chemistry B, 106(10), 2603-2610.
  • Good, W. D., et al. (1966). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 70(3), 877-881.
  • González, J. A., et al. (2017). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. arXiv:1709.06454.
  • González, J. A., et al. (2017). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Physical Chemistry Chemical Physics, 19(39), 26750-26764.
  • Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Mushtaq, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • González, J. A., et al. (2017). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Request PDF.
  • Armstrong, G. T., & Jessup, R. S. (1956). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards, 57(2), 65-81.
  • Liang, T., et al. (2021). Application of Fluorine in Drug Design. Request PDF.

Sources

Solubility profile of 1-Fluoro-3-methoxy-2,4-dimethylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization framework for 1-Fluoro-3-methoxy-2,4-dimethylbenzene .

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Fluoro-3-methoxy-2,4-dimethylbenzene (C₉H₁₁FO), a fluorinated aromatic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Given the specific substitution pattern (fluoro, methoxy, and two methyl groups), this molecule exhibits a distinct lipophilic profile . This document outlines the predicted solubility parameters based on structural analogs (e.g., fluoroanisoles, xylenes), provides a validated experimental protocol for precise solubility determination, and offers strategic recommendations for solvent selection in process development.

Physicochemical Characterization & Structural Analysis[1][2]

To understand the solubility behavior, we must first analyze the molecular structure and its electronic distribution.

Structural Components & Solvation Implications
  • Aromatic Core: The benzene ring provides a non-polar, hydrophobic foundation (π-π stacking interactions).

  • Fluorine Substituent (C-1): Highly electronegative but small atomic radius. It increases lipophilicity (LogP) compared to hydrogen and reduces polarizability, often enhancing solubility in fluorinated solvents and non-polar media.

  • Methoxy Group (C-3): A weak hydrogen bond acceptor (ether linkage). It introduces a dipole moment, allowing for limited solubility in polar aprotic solvents (e.g., Acetone, DMSO) but does not provide hydrogen bond donation.

  • Dimethyl Groups (C-2, C-4): These alkyl groups significantly increase the hydrophobic surface area, further reducing water solubility and enhancing affinity for non-polar solvents like Hexane and Toluene.

Predicted Properties Table

Values are estimated based on Structural-Activity Relationship (SAR) analysis of analogous fluorinated anisoles.

PropertyPredicted ValueMechanistic Impact on Solubility
Molecular Formula C₉H₁₁FO~154.18 g/mol
LogP (Octanol/Water) 3.2 – 3.8Highly Lipophilic; indicates poor aqueous solubility.
H-Bond Donors 0Cannot donate H-bonds; poor solubility in water/alcohols.
H-Bond Acceptors 2 (F, O)Weak interaction with protic solvents.
Polar Surface Area ~9.2 ŲLow PSA correlates with high permeability and non-polar solubility.

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction capability with 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Class I: High Solubility (Recommended for Reaction/Processing)
  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF.

  • Mechanism: Van der Waals forces and dipole-dipole interactions dominate. The methyl and fluoro groups align well with the lipophilic nature of Toluene and DCM.

  • Predicted Solubility: >100 mg/mL at 25°C.

Class II: Moderate Solubility (Potential Anti-Solvents)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.

  • Mechanism: While the methoxy group allows some interaction, the hydrophobic bulk of the dimethyl-fluoro-benzene core resists solvation in highly polar networks. Solubility often increases significantly with temperature (Van't Hoff trend).

  • Predicted Solubility: 10 – 50 mg/mL at 25°C (Temperature dependent).

Class III: Low/Insoluble (Crystallization Anti-Solvents)
  • Solvents: Water, 0.1M HCl, 0.1M NaOH.

  • Mechanism: The "Hydrophobic Effect" drives the molecule to aggregate rather than solvate. The lack of H-bond donors prevents integration into the water lattice.

  • Predicted Solubility: <0.1 mg/mL.

Experimental Protocol: Solubility Determination

Workflow Diagram (DOT)

SolubilityProtocol Start Start: Solubility Profiling Prep Preparation: Excess Solid + Solvent (20 mL Vials) Start->Prep Equilibration Equilibration: Shake at Temp T (24 - 48 Hours) Prep->Equilibration Agitation Filtration Filtration: 0.45 µm PTFE Filter (Maintain Temp T) Equilibration->Filtration Saturated Solution Analysis_Branch Select Analysis Method Filtration->Analysis_Branch HPLC HPLC Assay (Quantitative/Specific) Analysis_Branch->HPLC High Precision Gravimetric Gravimetric Analysis (Evaporation of Solvent) Analysis_Branch->Gravimetric Rapid Screen Calc Calculation: Solubility (mg/mL) HPLC->Calc Gravimetric->Calc End End: Generate Solubility Curve Calc->End

Figure 1: Standardized workflow for determining the thermodynamic solubility of solid intermediates.

Detailed Methodology
Step 1: Sample Preparation
  • Weigh approximately 50 mg of 1-Fluoro-3-methoxy-2,4-dimethylbenzene into a 4 mL clear glass vial.

  • Add 250 µL of the target solvent.

  • Observation:

    • If the solid dissolves immediately, the solubility is >200 mg/mL . (Stop, or add more solid).

    • If solid remains, proceed to equilibration.

Step 2: Equilibration
  • Place vials in a thermomixer or orbital shaker.

  • Settings: 750 RPM at 25°C (or target temperature) for 24 hours .

  • Note: Ensure excess solid is always present. If the solution becomes clear, add more solid until a suspension persists.

Step 3: Filtration & Sampling
  • Centrifuge the vials (if possible) or let settle for 30 mins.

  • Using a pre-warmed syringe (to prevent precipitation), draw the supernatant.

  • Filter through a 0.45 µm PTFE or Nylon filter into a tared HPLC vial (for HPLC) or a tared aluminum weighing pan (for Gravimetric).

Step 4: Quantification
  • Method A: Gravimetric (High Concentration >10 mg/mL)

    • Evaporate solvent in a vacuum oven at 40°C.

    • Weigh the residue.

    • Calculation:

      
      
      
  • Method B: HPLC (Low Concentration <10 mg/mL)

    • Dilute the filtrate with Acetonitrile (1:100 or 1:1000).

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: ACN/Water gradient (Start 50% ACN due to lipophilicity).

    • Quantify against a standard curve.

Process Implications

Crystallization Strategy

Given the predicted profile, a Cooling Crystallization or Anti-Solvent Crystallization is viable.

  • Solvent: Isopropanol (High solubility at high temp, low at low temp).

  • Anti-Solvent: Water (Add slowly to a solution in Ethanol or Acetone).

Reaction Solvent Selection

For nucleophilic aromatic substitution (SnAr) or coupling reactions:

  • Recommended: Toluene or DMF.

  • Reasoning: Toluene solubilizes the starting material well. DMF is suitable if high temperature is required, though workup may require water washes (where the product will precipitate out, aiding isolation).

References

  • PubChem Compound Summary. 3-Fluoroanisole (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • NIST Chemistry WebBook. Benzene, 1-fluoro-4-methoxy- (Data Source for Fluoroanisole properties). [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for purification and solubility protocols).

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated physicochemical properties, specifically the melting and boiling points, of 1-Fluoro-3-methoxy-2,4-dimethylbenzene. As a novel derivative of substituted anisoles, this compound holds potential significance for applications in medicinal chemistry and materials science, where the strategic incorporation of fluorine and methyl groups can modulate molecular properties to enhance efficacy and performance. Due to the absence of readily available experimental data for this specific molecule, this guide establishes a predictive framework based on the known properties of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its melting and boiling points, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and practical methodologies for the characterization of this and other new chemical entities.

Introduction and Statement of Objective

1-Fluoro-3-methoxy-2,4-dimethylbenzene is a polysubstituted aromatic compound whose unique combination of a fluoro, a methoxy, and two methyl groups on a benzene ring suggests a nuanced interplay of electronic and steric effects. Such substitutions are of high interest in drug discovery, as they can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

As of the date of this publication, a survey of established chemical databases reveals a lack of experimentally determined melting and boiling point data for 1-Fluoro-3-methoxy-2,4-dimethylbenzene. The primary objective of this guide is therefore twofold:

  • To provide a scientifically grounded estimation of the melting and boiling points of the target compound through a comparative analysis of structurally related molecules.

  • To equip researchers with detailed, step-by-step protocols for the accurate experimental determination of these fundamental physical constants.

This guide is structured to first explore the theoretical underpinnings of how molecular structure influences physical properties, followed by a practical guide to empirical measurement.

Theoretical Framework and Predictive Analysis

The melting and boiling points of a molecular compound are dictated by the strength of its intermolecular forces. For 1-Fluoro-3-methoxy-2,4-dimethylbenzene, these forces are primarily van der Waals interactions (specifically, London dispersion forces) and dipole-dipole interactions. The presence of the highly electronegative fluorine atom and the oxygen of the methoxy group introduces polarity, while the overall size and shape of the molecule, influenced by the methyl groups, will determine the extent of the dispersion forces.

To estimate the physical properties of the target compound, we can examine the data for its structural precursors and analogues.

Comparative Data of Structurally Analogous Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Fluoro-3-methoxybenzene C₇H₇FO126.13-35[1][2][3][4][5][6]158-159[1][2][4][5][6]
1-Fluoro-2,4-dimethylbenzene C₈H₉F124.15Not available140[7]
Anisole (Methoxybenzene) C₇H₈O108.14-37154-156
Fluorobenzene C₆H₅F96.10-44[8][9]84-85[8][10]
1,3-Dimethylbenzene (m-Xylene) C₈H₁₀106.16-48139

Data compiled from various chemical databases and publications.

Predictive Insights:
  • Boiling Point: The addition of two methyl groups to the 1-fluoro-3-methoxybenzene scaffold will increase the molecular weight and surface area, leading to stronger London dispersion forces. This would suggest a boiling point higher than that of 1-fluoro-3-methoxybenzene (158-159 °C). The boiling point of 1-fluoro-2,4-dimethylbenzene is 140 °C[7]. The addition of a methoxy group would likely increase the boiling point further due to increased polarity and molecular weight. Therefore, a reasonable estimate for the boiling point of 1-Fluoro-3-methoxy-2,4-dimethylbenzene would be in the range of 170-190 °C .

  • Melting Point: The melting point is more sensitive to the efficiency of crystal lattice packing. The introduction of methyl groups at the 2 and 4 positions relative to the fluoro and methoxy groups will introduce steric hindrance and may disrupt the molecular symmetry, potentially leading to less efficient packing and a lower melting point compared to a more symmetrical analogue. However, the increased intermolecular forces could counteract this effect. Given that 1-fluoro-3-methoxybenzene has a very low melting point of -35 °C[1][2][3][4][5][6], it is likely that 1-Fluoro-3-methoxy-2,4-dimethylbenzene will also be a liquid at room temperature, with a melting point likely remaining below 0 °C.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the empirical determination of the melting and boiling points of novel compounds like 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Determination of Melting Point by the Capillary Method

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[11][12] A narrow melting range is indicative of a pure compound.

Experimental Protocol:

  • Sample Preparation: Ensure the solid sample is thoroughly dried and finely powdered.[13][14]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[14][15] The packed sample height should be 2-3 mm.[11][14][15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[12][14]

  • Rapid Heating (Approximate Determination): Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to quickly determine an approximate melting point.[15]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[15] Prepare a new sample and heat it slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[13][15]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point).[13] This range is the melting point of the compound.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Cool and Prepare New Sample D->E F Slow Heating (1-2 °C/min) E->F G Observe and Record Melting Range F->G BoilingPointWorkflow A Add Sample to Micro Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Immerse in Heating Bath C->D E Heat Gently and Observe Bubbles D->E F Record Temperature at Rapid Bubbling E->F G Cool and Record Temperature at Bubble Cessation F->G

Caption: Workflow for Micro Boiling Point Determination.

The Role of Fluorine in Modulating Physicochemical Properties for Drug Development

The inclusion of fluorine in molecules designed for pharmaceutical applications is a well-established strategy. [16]The C-F bond is highly polarized and exceptionally strong, which can lead to several beneficial effects:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.

The specific placement of the fluoro, methoxy, and dimethyl groups in 1-Fluoro-3-methoxy-2,4-dimethylbenzene presents an interesting case for studying the combined effects of these functional groups on the overall properties of the molecule, making its empirical characterization particularly valuable.

Conclusion

While experimental data for 1-Fluoro-3-methoxy-2,4-dimethylbenzene is not currently available in the public domain, a predictive analysis based on structurally similar compounds suggests a boiling point in the range of 170-190 °C and a melting point below 0 °C. This guide provides robust and detailed experimental protocols for the precise determination of these crucial physicochemical properties. The accurate characterization of this and other novel fluorinated aromatic compounds is essential for advancing their potential applications in drug discovery and materials science.

References

  • 1-Fluoro-3-methoxybenzene. CAS Common Chemistry. [Link]

  • 1-fluoro-3-methoxybenzene - 456-49-5, C7H7FO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Micro Boiling Point Determination. chymist.com. [Link]

  • Micro-boiling point measurement. University of Alberta. [Link]

  • Melting point determination. Edisco. [Link]

  • 1-fluoro-3-methoxybenzene. Stenutz. [Link]

  • 3-Fluoroanisole | CAS#:456-49-5. Chemsrc. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • How to Determine Boiling Points on the Microscale. Chemtips. [Link]

  • 3-Fluoroanisole | C7H7FO | CID 9975. PubChem. [Link]

  • Melting and boiling points of benzene and fluorobenzene. Chemistry Stack Exchange. [Link]

  • Micro-boiling point measurement. [Link]

  • Micro-Method for Boiling Point Determination. Scribd. [Link]

  • 3-Fluoroanisole CAS 456-49-5 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

  • The Synthesis and Some Physical Properties of Certain Aromatic Fluorides. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. G-Biosciences. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684. PubChem. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • "Fluorobenzene". Organic Syntheses Procedure. [Link]

  • Process for the preparation of 4-fluoro-3-methoxyaniline.
  • 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. Matrix Fine Chemicals. [Link]

Sources

Reactivity profile of 1-Fluoro-3-methoxy-2,4-dimethylbenzene in electrophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 1-Fluoro-3-methoxy-2,4-dimethylbenzene , a specialized arene scaffold. This analysis is derived from first-principles physical organic chemistry, evaluating the competitive interplay of steric and electronic effects to predict regioselectivity in drug design and synthesis.

Executive Summary

In the design of fluorinated pharmaceutical intermediates, 1-Fluoro-3-methoxy-2,4-dimethylbenzene presents a unique "locked" substitution pattern. The molecule possesses two open sites for functionalization: C5 and C6 .

The Core Insight: Contrary to simple alkyl-benzene models, the reactivity of this scaffold is heavily biased.

  • Electrophilic Aromatic Substitution (EAS): Exclusively favors C6 .

  • Directed Ortho Metalation (DoM): Exclusively favors C6 .

This convergence makes C6 a "super-active" position, while C5 remains kinetically dormant due to electronic mismatching. This guide provides the mechanistic causality and validated protocols to exploit this selectivity.

Structural & Electronic Audit

To understand the reactivity, we must deconstruct the "Battle of the Directors." The benzene ring is subject to competing directing effects from four substituents.

Substituent Mapping
PositionGroupElectronic Effect (EAS)Directing ClassSteric Bulk (A-value)
C1 -F Inductive Deactivation / Resonance ActivationOrtho/ParaLow (Similar to H)
C2 -CH₃ Weak Activation (Hyperconjugation)Ortho/ParaMedium
C3 -OCH₃ Strong Activation (Resonance) Ortho/ParaHigh (Rotational)
C4 -CH₃ Weak Activation (Hyperconjugation)Ortho/ParaMedium
The Regioselectivity Matrix

We analyze the net electronic pressure on the two open protons, H-5 and H-6 .

Target SiteRelationship to -OCH₃ (Strongest Activator)Relationship to -F (C1)Relationship to -CH₃ GroupsNet Prediction
C5 Meta (Deactivated)Meta (Deactivated)Ortho to C4-Me / Para to C2-MeKinetically Disfavored
C6 Para (Strongly Activated)Ortho (Activated)Meta to both MethylsKinetically Favored

Mechanistic Conclusion: The methoxy group at C3 is the dominant electronic director. In EAS, resonance donation (


) outweighs induction. The C6 position is para to the methoxy group, receiving significant electron density. Conversely, C5 is meta to the methoxy group and meta to the fluorine, leaving it electron-deficient despite the weak activation from the methyl groups.

Reaction Pathways & Visualization

The following Graphviz diagram illustrates the competing pathways and the logical flow leading to the C6-dominant product.

ReactivityProfile Substrate 1-Fluoro-3-methoxy- 2,4-dimethylbenzene OMe_Effect C3-OMe Resonance (Strongest Director) Substrate->OMe_Effect F_Effect C1-F Ortho Effect (Inductive Acidification) Substrate->F_Effect EAS Electrophilic Substitution (E+) OMe_Effect->EAS Directs Para DoM Lithiation (n-BuLi) F_Effect->DoM Directs Ortho Sigma_C6 C6 Sigma Complex (Stabilized by OMe) Prod_C6 Major Product: 6-Substituted Sigma_C6->Prod_C6 Sigma_C5 C5 Sigma Complex (No Resonance Stab.) Prod_C5 Minor Product: 5-Substituted Sigma_C5->Prod_C5 EAS->Sigma_C6 Favored Path EAS->Sigma_C5 High Energy Barrier DoM->Prod_C6 Li Coordination

Caption: Mechanistic flow showing the convergence of electronic resonance (EAS) and inductive acidity (DoM) at the C6 position.

Experimental Protocols

These protocols are designed to be self-validating . The high regioselectivity means purification is often simplified to recrystallization or a short silica plug, as the C5 isomer is negligible.

Protocol A: Electrophilic Bromination (Targeting C6)

Objective: Synthesis of 1-Bromo-5-fluoro-3-methoxy-2,4-dimethylbenzene (Note: Numbering changes upon substitution, Br takes priority).

Reagents:

  • Substrate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (0.5 M concentration)

  • Ammonium Acetate (10 mol%) - Catalyst

Workflow:

  • Dissolution: Dissolve 1-Fluoro-3-methoxy-2,4-dimethylbenzene in dry acetonitrile at 25°C.

  • Activation: Add NH₄OAc. This mild catalyst activates NBS without requiring strong Lewis acids (like FeBr₃) which might cause demethylation of the methoxy group.

  • Addition: Add NBS portion-wise over 15 minutes.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The spot for the starting material (Rf ~0.6) should disappear, replaced by a slightly less polar product (Rf ~0.65).

  • Quench: Pour into water and extract with Ethyl Acetate.

  • Validation: ¹H NMR will show the disappearance of the C6 proton signal (singlet/doublet depending on F-coupling) and retention of the C5 proton.

Protocol B: Regioselective Lithiation (DoM)

Objective: Introduction of Formyl or Carboxyl groups at C6.

Reagents:

  • Substrate (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • THF (Anhydrous)

  • Electrophile (e.g., DMF or CO₂)

Workflow:

  • Cryogenics: Cool a solution of substrate in THF to -78°C under Argon.

  • Deprotonation: Add n-BuLi dropwise.

    • Why? The C6 proton is flanked by Fluorine. The strong inductive effect of Fluorine (

      
      ) increases the acidity of the ortho proton (C6), making it significantly more acidic than C5.
      
  • Incubation: Stir at -78°C for 1 hour. The solution may turn slight yellow/orange (lithio-species).

  • Trapping: Add dry DMF (3.0 eq) quickly.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl.

Comparative Data Summary

ParameterPosition C5Position C6Rationale
Calculated Electron Density LowHigh Resonance donation from OMe (Para)
Steric Hindrance HighLow Flanked by Me vs. Flanked by F (F is smaller)
pKa (Relative) ~43~38 Inductive acidification by ortho-F
Predicted Yield (Nitration) <5%>90% Electronic dominance of OMe

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on EAS directing effects and resonance theory).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link (Authoritative source on DoM and the acidity of protons ortho to fluorine).

  • Schlosser, M. (1998). The "Optional" Deprotonation of Fluorobenzenes. European Journal of Organic Chemistry.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Source for quantitative

    
     values: 
    
    
    
    for OMe = -0.27, indicating strong activation).

Methodological & Application

Synthesis protocols for 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene . The methodology addresses the specific challenge of the 1,2,3,4-tetrasubstitution pattern , where the methoxy group is sterically "sandwiched" between two methyl groups, making direct electrophilic substitution at this position difficult.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 1-Fluoro-3-methoxy-2,4-dimethylbenzene CAS Number: N/A (Specific isomer not widely cataloged; structural analogs exist).[1] Key Challenge: The C3 position is sterically hindered by the ortho-methyl groups (C2 and C4). Direct halogenation or nitration of 2,4-dimethylanisole typically occurs at C6 (less hindered, ortho to methoxy). Therefore, the C3 functionality must be introduced early in the sequence or via a directed regioselective reduction.

Selected Route: The Nitro-Amine Interconversion Pathway This protocol utilizes 2,4-Dinitro-m-xylene as the starting material.[1] The symmetry of the xylene core allows for a predictable regiochemical outcome using Zinin reduction, followed by a Balz-Schiemann reaction to install the fluorine atom.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis cluster_legend Legend Target 1-Fluoro-3-methoxy- 2,4-dimethylbenzene Int1 3-Fluoro-2,6-dimethylphenol (Precursor) Target->Int1 O-Methylation Int2 3-Amino-2,4-dimethyl- 1-fluorobenzene Int1->Int2 Diazotization/ Hydrolysis Int3 1-Fluoro-2,4-dimethyl- 3-nitrobenzene Int2->Int3 Nitro Reduction Int4 2,4-Dimethyl-3-nitroaniline (Key Intermediate) Int3->Int4 Balz-Schiemann (NH2 -> F) Start 2,4-Dinitro-m-xylene (Starting Material) Int4->Start Zinin Reduction (Regioselective) key1 Target key2 Intermediate key3 Starting Material

Caption: Retrosynthetic logic flow from the target molecule back to the commercially available 2,4-dinitro-m-xylene, highlighting the critical Balz-Schiemann transformation.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Reduction to 2,4-Dimethyl-3-nitroaniline

Objective: Convert 2,4-dinitro-m-xylene to the mono-amine.[1] The nitro group at C4 (less hindered) is reduced preferentially over the nitro group at C2 (sandwiched between methyls), yielding the correct substitution pattern after renumbering.

  • Reagents: 2,4-Dinitro-m-xylene (1.0 equiv), Sodium Sulfide nonahydrate (

    
    , 3.0 equiv), Ethanol/Water (1:1).[1]
    
  • Procedure:

    • Dissolve 2,4-dinitro-m-xylene (19.6 g, 100 mmol) in 100 mL ethanol.

    • Prepare a solution of

      
       (72 g, 300 mmol) in 100 mL water.
      
    • Add the sulfide solution dropwise to the xylene solution at reflux over 1 hour.

    • Reflux for an additional 2 hours. Monitor by TLC (disappearance of starting material).

    • Cool to room temperature. Remove ethanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water and brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol/water to obtain 2,4-dimethyl-3-nitroaniline (also known as 3-nitro-2,4-xylidine) as yellow crystals.[1]

    • Yield Expectation: 70-80%.[1]

Step 2: Balz-Schiemann Fluorination (Introduction of F at C1)

Objective: Convert the amine to a fluorine atom via the diazonium tetrafluoroborate salt.

  • Reagents: 2,4-Dimethyl-3-nitroaniline (Step 1 product), Sodium Nitrite (

    
    ), Tetrafluoroboric acid (
    
    
    
    , 48% aq).[1]
  • Procedure:

    • Suspend the amine (16.6 g, 100 mmol) in 48%

      
       (60 mL) and water (20 mL) in a plastic beaker (avoid glass etching if HF forms). Cool to -5°C.[1]
      
    • Add a solution of

      
       (7.0 g, 101 mmol) in water (15 mL) dropwise, maintaining temperature < 0°C. Stir for 30 min.
      
    • Filter the precipitated diazonium tetrafluoroborate salt . Wash with cold 5%

      
      , then cold ethanol, then diethyl ether. Air dry for 1 hour (Caution: Do not heat).
      
    • Thermal Decomposition: Place the dry salt in a flask connected to a condenser and a base trap (NaOH) to catch

      
       fumes. Gently heat with a heat gun or oil bath until decomposition begins (evolution of white fumes). Control the rate by removing heat as necessary.
      
    • Once decomposition is complete, dissolve the residue in dichloromethane (DCM), wash with 1M NaOH and water.

    • Purification: Distillation or flash chromatography (Hexanes/EtOAc) yields 1-Fluoro-2,4-dimethyl-3-nitrobenzene .[1]

    • Yield Expectation: 50-65%.[1]

Step 3: Reduction of Nitro Group to Amine

Objective: Prepare the C3 position for oxygenation.

  • Reagents: 1-Fluoro-2,4-dimethyl-3-nitrobenzene, Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.[1]
    
  • Procedure:

    • Mix the nitro compound (10 g) with Fe powder (5 equiv) and

      
       (1 equiv) in Ethanol/Water (4:1).
      
    • Reflux vigorously for 4 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and extract with DCM.

    • Yields 3-Amino-2,4-dimethyl-1-fluorobenzene .

Step 4: Hydrolysis and Methylation (Formation of Target)

Objective: Convert the amine to methoxy via the phenol.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    , then Methyl Iodide (
    
    
    ),
    
    
    .
  • Procedure:

    • Diazotization: Dissolve amine (50 mmol) in 30%

      
       (50 mL). Cool to 0°C. Add 
      
      
      
      (55 mmol) in water.
    • Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 30%

      
       (100 mL). The phenol forms and steam distills or separates as an oil.
      
    • Extract with ether, dry, and concentrate to get 3-Fluoro-2,6-dimethylphenol (Note: numbering relative to OH).[1]

    • Methylation: Dissolve the crude phenol in Acetone (100 mL). Add

      
       (2.0 equiv) and Methyl Iodide (1.5 equiv). Reflux for 4 hours.
      
    • Filter salts, concentrate, and purify by vacuum distillation.

Part 3: Analytical Data & Validation

Expected Analytical Profile for 1-Fluoro-3-methoxy-2,4-dimethylbenzene:

TechniqueParameterExpected Signal Characteristics
1H NMR MethylsTwo singlets,

2.15 - 2.30 ppm (3H each).[1]
MethoxyOne singlet,

3.75 - 3.85 ppm (3H).[1]
AromaticsTwo doublets (or dd) at

6.7 - 7.1 ppm.[1]

Hz. H-6 (ortho to F) will show larger

(~9-11 Hz) than H-5.[1]
13C NMR C-F CarbonDoublet,

~155-160 ppm (

Hz).[1]
C-OMeSinglet,

~55-60 ppm.[1]
19F NMR FluorineSingle peak,

-115 to -125 ppm (relative to

).[1]
MS (EI) Molecular Ionm/z = 154 (

).

Part 4: Safety & Handling

  • Diazonium Salts: Dry diazonium tetrafluoroborates are generally stable but should never be subjected to shock, friction, or rapid heating. Use a blast shield during the thermal decomposition step.

  • Boron Trifluoride (

    
    ):  The decomposition generates 
    
    
    
    gas, which is highly toxic and corrosive. Ensure the reaction vessel is vented through a scrubber containing NaOH solution.
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with proper gloves.

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927, 60 , 1186–1190. Link[1]

  • Flood, D. T. "Fluorobenzene." Organic Syntheses, Coll. Vol. 2, p.295 (1943). Link[1]

  • Olah, G. A.; Welch, J. T.; Vankar, Y. D. "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[1] Synthesis, 1979, 612-614.

  • Larrosa, I. et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids." Royal Society of Chemistry, Supporting Info, 2018. (Reference for NMR data of dimethylanisole analogs). Link

  • Peng, W.; Shreeve, J. M. "Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds."[2] Journal of Organic Chemistry, 2005, 70 , 5760-5763.[2] Link[1]

Sources

Application Notes and Protocols: The Strategic Utility of 1-Fluoro-3-methoxy-2,4-dimethylbenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Fluoro-3-methoxy-2,4-dimethylbenzene as a versatile pharmaceutical intermediate. This document provides in-depth insights into its chemical properties, potential synthetic routes, and its application in the construction of complex molecular architectures relevant to active pharmaceutical ingredients (APIs).

Introduction: Unpacking the Molecular Advantage

1-Fluoro-3-methoxy-2,4-dimethylbenzene is a polysubstituted aromatic compound with a unique arrangement of functional groups that make it a valuable building block in medicinal chemistry. The strategic placement of a fluorine atom, a methoxy group, and two methyl groups on the benzene ring imparts specific electronic and steric properties that can be exploited in the synthesis of novel drug candidates.

The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The fluorine atom in 1-Fluoro-3-methoxy-2,4-dimethylbenzene can act as a bioisostere for a hydrogen atom, improving the pharmacokinetic profile of a drug molecule.[3] The methoxy group is a key feature in many APIs, often involved in hydrogen bonding or acting as a lipophilic moiety. The methyl groups provide steric bulk and can influence the conformation of the final molecule, potentially leading to improved target selectivity.

This guide will explore the synthetic accessibility of this intermediate and delineate its potential applications in constructing elaborate molecular frameworks for next-generation therapeutics.

Physicochemical Properties and Safety Data

PropertyEstimated Value/InformationSource/Analogy
Molecular Formula C9H11FO-
Molecular Weight 154.18 g/mol -
Appearance Likely a colorless to pale yellow liquid or low melting solidAnalogy to similar substituted benzenes
Boiling Point Estimated to be in the range of 180-220 °CAnalogy to similar substituted benzenes[4][5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General property of similar organic compounds
Handling and Storage Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9] Store in a cool, dry place away from oxidizing agents.[6]Safety data for analogous fluorinated and methoxylated compounds.[6][7][8][9]
Hazards May cause skin and eye irritation.[7][8][9] The toxicological properties have not been fully investigated.[7]SDS of similar compounds[7][8][9]

Postulated Synthetic Pathways

The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene can be envisioned through several established organic transformations. Below are two plausible, detailed protocols for its laboratory-scale preparation.

Pathway A: Fluorination via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[3][10][11] This pathway would start from the corresponding aniline derivative.

Workflow for Pathway A:

Sources

Application Notes and Protocols for Catalytic Coupling Reactions Involving 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 1-Fluoro-3-methoxy-2,4-dimethylbenzene in Modern Synthesis

1-Fluoro-3-methoxy-2,4-dimethylbenzene is a valuable and increasingly utilized building block in organic synthesis. Its unique substitution pattern, featuring a reactive fluoro group, an electron-donating methoxy group, and two sterically influencing methyl groups, offers a nuanced platform for the construction of complex molecular architectures. The fluorine atom, while the most electronegative element, can be a challenging leaving group in cross-coupling reactions due to the strong C-F bond. However, recent advancements in catalyst design have unlocked its potential, enabling a range of selective and efficient transformations.

This comprehensive guide provides detailed application notes and experimentally-grounded protocols for key catalytic coupling reactions involving 1-Fluoro-3-methoxy-2,4-dimethylbenzene. The methodologies presented herein are designed to be robust and reproducible, offering researchers in academia and industry the tools to leverage this versatile reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the introduction of the 2,4-dimethyl-3-methoxyphenyl moiety can impart desirable physicochemical properties.

Section 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. While aryl fluorides are often considered challenging substrates, appropriate catalyst and reaction condition selection can lead to successful couplings. The electron-donating methoxy and methyl groups on 1-Fluoro-3-methoxy-2,4-dimethylbenzene can further modulate its reactivity.

Causality Behind Experimental Choices:

The choice of a palladium catalyst and a suitable ligand is paramount for activating the inert C-F bond. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl fluoride to the palladium center. The base plays a crucial role in the transmetalation step, activating the boronic acid partner.

Protocol 1: Suzuki-Miyaura Coupling of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with an arylboronic acid.

Reaction Scheme:

Figure 1: Suzuki-Miyaura Coupling Scheme.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-3-methoxy-2,4-dimethylbenzeneN/A154.191.01.0
Phenylboronic Acid98-80-6121.931.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tricyclohexylphosphine (PCy₃)2622-14-2280.490.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
Toluene108-88-392.14--
Water7732-18-518.02--

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-Fluoro-3-methoxy-2,4-dimethylbenzene (1.0 mmol), Phenylboronic Acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), Tricyclohexylphosphine (0.04 mmol), and Potassium Phosphate (2.0 mmol).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable for constructing C-N bonds that are difficult to form using classical methods. The electron-rich nature of 1-Fluoro-3-methoxy-2,4-dimethylbenzene can influence the efficiency of the catalytic cycle.

Expert Insights on Catalyst and Ligand Selection:

For the amination of electron-rich aryl fluorides, the use of bulky, electron-rich phosphine ligands is crucial. Ligands such as those from the Buchwald or Hartwig groups are often effective. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) generally providing good results.

Protocol 2: Buchwald-Hartwig Amination of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with Morpholine

This protocol provides a detailed procedure for the coupling of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with a secondary amine.

Reaction Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Fluoride, Amine, Catalyst, Ligand, and Base in a dry flask under inert atmosphere. B Add degassed solvent and heat the mixture with stirring. A->B Proceed C Cool, dilute with organic solvent, wash with water and brine. B->C Reaction complete D Dry organic layer, concentrate, and purify by column chromatography. C->D Isolate crude product

Figure 2: Buchwald-Hartwig Amination Workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-3-methoxy-2,4-dimethylbenzeneN/A154.191.01.0
Morpholine110-91-887.121.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.010.02 (Pd)
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)787618-22-8474.630.040.04
Sodium tert-butoxide (NaOt-Bu)865-48-596.101.41.4
Toluene108-88-392.14--

Step-by-Step Methodology:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol), RuPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

  • Add 1-Fluoro-3-methoxy-2,4-dimethylbenzene (1.0 mmol) and Morpholine (1.2 mmol) to the tube.

  • Add degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-aryl morpholine derivative.

Section 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For aryl fluorides, the reaction can be more challenging, often requiring more forcing conditions or specialized catalytic systems.

Overcoming the Inertness of the C-F Bond:

A recent development for the Sonogashira coupling of unreactive aryl fluorides involves the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in the absence of a copper co-catalyst. This approach has shown success with electron-rich fluoroarenes.

Protocol 3: Copper-Free Sonogashira Coupling of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with Phenylacetylene

This protocol is adapted from a method developed for electron-rich fluoroarenes and offers a promising route for the alkynylation of the title compound.

Catalytic Cycle Overview:

Pd0 Pd(0)Ln PdII Ar-Pd(II)-F(Ln) Pd0->PdII Oxidative Addition (Ar-F) Alkyne_Complex [Ar-Pd(II)(C≡CR)(Ln)] PdII->Alkyne_Complex Deprotonation & Transmetalation (HC≡CR, Base) Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡CR

Figure 3: Simplified Sonogashira Catalytic Cycle.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-3-methoxy-2,4-dimethylbenzeneN/A154.191.01.0
Phenylacetylene536-74-3102.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.030.06 (Pd)
Lithium hexamethyldisilazide (LiHMDS)4039-32-1167.332.02.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.03 mmol).

  • Add anhydrous THF (5 mL) and stir to dissolve the catalyst.

  • Add 1-Fluoro-3-methoxy-2,4-dimethylbenzene (1.0 mmol) and Phenylacetylene (1.2 mmol).

  • Cool the mixture to 0 °C and slowly add a solution of LiHMDS (2.0 mmol) in THF.

  • After the addition, allow the reaction to warm to room temperature and then heat to 110 °C for 15 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Kumada-Tamao-Corriu Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is a powerful method for C-C bond formation.[3] Nickel or palladium catalysts are typically employed. The high reactivity of Grignard reagents can be both an advantage and a challenge, as they are incompatible with many functional groups.[4]

Considerations for Grignard Reagent Formation:

Direct formation of a Grignard reagent from 1-Fluoro-3-methoxy-2,4-dimethylbenzene may be challenging due to the inertness of the C-F bond. An alternative approach is to first perform a halogen-metal exchange on a more reactive aryl halide precursor to the target molecule, if available. Alternatively, a Kumada coupling can be envisioned where 1-Fluoro-3-methoxy-2,4-dimethylbenzene acts as the electrophile.

Protocol 4: Nickel-Catalyzed Kumada Coupling of 1-Fluoro-3-methoxy-2,4-dimethylbenzene with Phenylmagnesium Bromide

This protocol describes a potential Kumada coupling where the aryl fluoride is the electrophilic partner.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Fluoro-3-methoxy-2,4-dimethylbenzeneN/A154.191.01.0
Phenylmagnesium Bromide (3.0 M in Et₂O)100-58-3181.311.21.2
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))15629-92-2540.060.050.05
Tetrahydrofuran (THF), anhydrous109-99-972.11--

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol).

  • Add anhydrous THF (5 mL).

  • Add 1-Fluoro-3-methoxy-2,4-dimethylbenzene (1.0 mmol).

  • Cool the mixture to 0 °C and slowly add Phenylmagnesium Bromide solution (0.4 mL, 1.2 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Carefully quench the reaction by slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Directions

The catalytic coupling reactions of 1-Fluoro-3-methoxy-2,4-dimethylbenzene presented in this guide offer a versatile toolkit for the synthesis of a wide range of functionalized aromatic compounds. While the activation of the C-F bond remains a key challenge, the protocols provided demonstrate that with careful selection of catalysts, ligands, and reaction conditions, high-yielding transformations are achievable.

Future research in this area will likely focus on the development of more active and robust catalyst systems that can operate under even milder conditions, further expanding the scope and applicability of these reactions. The exploration of other coupling methodologies, such as C-H activation, will undoubtedly open new avenues for the derivatization of this valuable building block.

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714-9718.
  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield in the Synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene. Here, we address common challenges and provide practical, field-proven insights to enhance reaction yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively.

Introduction: The Synthetic Challenge

The synthesis of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, a valuable building block in medicinal chemistry and materials science, typically proceeds via a multi-step sequence culminating in a Balz-Schiemann reaction. While this pathway is well-established, achieving high yields can be challenging due to the nature of the intermediates and the sensitivity of the reactions to various parameters. This guide provides a structured approach to navigate these challenges, from the preparation of the starting material to the final fluorination step.

Synthetic Strategy Overview

The most common and reliable synthetic route involves a three-step process starting from 2,4-dimethylanisole. This strategy is outlined below and will be the focus of our troubleshooting guide.

Synthetic_Pathway A 2,4-Dimethylanisole B 3-Nitro-2,4-dimethylanisole A->B Nitration C 3-Methoxy-2,4-dimethylaniline B->C Reduction D 1-Fluoro-3-methoxy-2,4-dimethylbenzene C->D Balz-Schiemann Reaction

Caption: Overall synthetic workflow for 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Part 1: Synthesis of the Precursor - 3-Methoxy-2,4-dimethylaniline

A high-quality starting material is paramount for a successful Balz-Schiemann reaction. The synthesis of 3-methoxy-2,4-dimethylaniline is typically achieved in two steps: nitration of 2,4-dimethylanisole followed by reduction of the nitro group.

Step 1: Nitration of 2,4-Dimethylanisole

Q1: I am getting a mixture of isomers during the nitration of 2,4-dimethylanisole. How can I improve the regioselectivity to favor the desired 3-nitro isomer?

A1: This is a common issue. The methoxy group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. To favor nitration at the 3-position, which is ortho to one methyl and meta to the methoxy and the other methyl group, careful control of reaction conditions is crucial.

  • Controlling Temperature: Perform the nitration at low temperatures (typically -10 to 0 °C) to minimize the formation of undesired isomers.[1][2] Slower, more controlled addition of the nitrating agent at a low temperature can significantly improve selectivity.

  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is standard.[1][2] The concentration of these acids can influence the isomer distribution. Using a milder nitrating agent, such as acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), can sometimes offer better regioselectivity.

  • Solvent Effects: Using an inert solvent like chloroform can help to moderate the reaction and improve selectivity compared to running the reaction neat.[3]

ParameterRecommended ConditionRationale
Temperature-10 to 0 °CMinimizes side reactions and improves regioselectivity.
Nitrating AgentConc. HNO₃ / Conc. H₂SO₄Standard and effective, but requires careful control.
Addition RateSlow, dropwisePrevents localized overheating and reduces byproduct formation.
SolventChloroform (optional)Can help to control the reaction's exothermicity.[3]
Step 2: Reduction of 3-Nitro-2,4-dimethylanisole

Q2: My reduction of the nitro group is sluggish or incomplete. What are the best methods for this transformation?

A2: Several methods can effectively reduce the nitro group to an amine. The choice often depends on the scale of the reaction and the available equipment.

  • Tin(II) Chloride (SnCl₂): This is a reliable and highly chemoselective method that is tolerant of many other functional groups.[4][5] The reaction is typically carried out in an acidic medium like concentrated HCl.

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method, particularly for larger-scale synthesis.[4]

  • Iron in Acidic Media: A classic and cost-effective method involves using iron powder in the presence of an acid like acetic acid or hydrochloric acid.[4][6]

Troubleshooting Poor Reduction Yields:

  • Incomplete Reaction: Ensure a sufficient excess of the reducing agent is used. For SnCl₂ reductions, a significant excess is often required.[5] If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Side Product Formation: Over-reduction is generally not an issue for aromatic nitro groups. However, incomplete reduction can lead to hydroxylamine or azo intermediates. Ensure adequate reaction time and temperature.

  • Work-up Issues: After reduction with metals in acid, it is crucial to basify the reaction mixture to liberate the free amine before extraction.

Part 2: The Balz-Schiemann Reaction - From Aniline to Aryl Fluoride

This is the critical step for introducing the fluorine atom. The reaction involves the diazotization of 3-methoxy-2,4-dimethylaniline followed by the thermal decomposition of the resulting aryldiazonium tetrafluoroborate salt.

Balz_Schiemann_Workflow cluster_0 Diazotization cluster_1 Decomposition A 3-Methoxy-2,4-dimethylaniline B Aryldiazonium Salt A->B NaNO₂, HBF₄ 0-5 °C C Aryldiazonium Tetrafluoroborate B->C Precipitation & Isolation D 1-Fluoro-3-methoxy-2,4-dimethylbenzene C->D Thermal Decomposition (Heat)

Sources

Technical Guide: Purification of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols

Ticket ID: #PUR-F-XR-992 Subject: Isolation strategies for 1-Fluoro-3-methoxy-2,4-dimethylbenzene Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 1-Fluoro-3-methoxy-2,4-dimethylbenzene presents a specific set of challenges dominated by regioisomerism .[1][2] Because the fluorine atom (Van der Waals radius ~1.47 Å) mimics hydrogen sterically but alters electronics significantly, separation from non-fluorinated precursors or regioisomers requires high-efficiency techniques.

This guide treats the compound primarily as a high-boiling liquid (estimated b.p. 195–205°C at 760 mmHg) that may solidify at low temperatures. The protocols below prioritize the removal of the most persistent impurities: regioisomers (where F or OMe positions vary) and demethylated phenolic byproducts .

Module 1: Impurity Profiling & Workflow Strategy

Before initiating purification, you must identify the "Enemy." In the synthesis of this scaffold (likely via electrophilic fluorination of 2,4-dimethylanisole or methylation of a fluorophenol), three impurity classes dominate:

  • Regioisomers (Critical): Isomers where the fluorine is at position 5 or 6. These often possess

    
    b.p. < 2°C from the target.
    
  • Phenolic Intermediates: Resulting from incomplete methylation or Lewis-acid induced demethylation.

  • Over-fluorinated side products: If electrophilic fluorination (e.g., Selectfluor) was used.

Purification Decision Matrix

The following workflow illustrates the logical progression for isolation.

PurificationWorkflow Crude Crude Reaction Mixture Wash Chemical Wash (Remove Phenols/Acids) Crude->Wash Remove Lewis Acids Triage TLC Analysis (Solvent: 5% EtOAc/Hexane) Distill Vacuum Distillation (Remove Solvents/Bulk Volatiles) Triage->Distill If impurities > 10% Column Flash Chromatography (Isomer Separation) Triage->Column If crude is relatively clean Wash->Triage Distill->Column Isomers present Pure Target: >98% Purity Column->Pure

Figure 1: Strategic workflow for the isolation of fluoro-methoxy-xylenes. Note that distillation is rarely sufficient for isomer separation but essential for bulk cleanup.

Module 2: Chemical Decontamination (The "Wash")

Objective: Remove phenolic byproducts (demethylated species) which can cause streaking on silica gel.

Protocol:

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et₂O) or TBME . Avoid Dichloromethane (DCM) if possible, as emulsions form easily with fluorinated aromatics.

  • Base Wash: Wash the organic phase 3x with 1M NaOH (cold).

    • Mechanism:[3][4][5] Deprotonates any unreacted phenols (Ar-OH

      
       Ar-O⁻Na⁺), moving them to the aqueous phase. The target ether (Ar-OMe) remains in the organic phase.
      
  • Acid Wash: Wash 1x with 1M HCl to remove amine catalysts (if Balz-Schiemann synthesis was used).

  • Drying: Dry over anhydrous MgSO₄ (preferred over Na₂SO₄ for faster kinetics) and concentrate.

Module 3: Vacuum Distillation (Bulk Cleanup)

Objective: Separation of the target from heavy tars or residual starting materials. Warning: Do not rely on this for separating regioisomers (e.g., 1-fluoro vs 5-fluoro isomers). Their boiling points are too close.

Estimated Physical Data:

Property Estimated Value Notes
Boiling Point (atm) 195–205°C Extrapolated from 2,4-Dimethylanisole (189°C) + F increment.
Boiling Point (10 mmHg) ~80–85°C Ideal range for vacuum distillation.

| Melting Point | < 25°C | Likely liquid; may crystallize in freezer (-20°C). |

Troubleshooting Distillation:

  • Issue: Co-distillation of impurities.

  • Fix: Use a Vigreux column (at least 20cm). The fluorinated ring decreases surface tension; ensure you use a "pig" adapter to collect small fractions.

  • Vacuum: Maintain <5 mmHg. High heat (>150°C pot temp) can cause defluorination or demethylation if trace acid is present.

Module 4: Chromatographic Separation (The "Fine Tuning")

Objective: Separation of the 1-Fluoro target from its regioisomers. This is the most critical step.

Stationary Phase Selection

Standard Silica Gel (60 Å) is the baseline. However, for difficult isomer separations, Silver Nitrate (AgNO₃) Impregnated Silica is a powerful alternative.

  • Why? The

    
    -complexation ability of silver differs subtly between isomers based on the steric crowding of the aromatic ring by the Methyl and Fluorine groups.
    
Mobile Phase Optimization

Standard Hexane/EtOAc gradients often fail to separate fluoro-regioisomers due to similar polarity.

Recommended Solvent Systems:

  • Toluene / Hexane (0-20%):

    • Mechanism:[3][4][5] Toluene interacts with the aromatic system of the analyte (

      
      -
      
      
      
      stacking). The electron-withdrawing Fluorine atom alters this interaction differently for each isomer.
  • DCM / Hexane (Isocratic):

    • Run isocratic at low polarity (e.g., 10% DCM in Hexane) on a long column.

Step-by-Step Protocol (Silica Gel):

  • Load: Use dry loading . Dissolve crude in minimal DCM, mix with silica, evaporate to a free-flowing powder. (Liquid injection often broadens bands for oils).

  • Gradient:

    • CV 1-3: 100% Hexane (Flush non-polars).

    • CV 4-15: 0%

      
       10% EtOAc in Hexane (Very shallow gradient).
      
  • Collection: Collect small fractions (Test tubes, not flasks). Isomers often elute "shoulder-to-shoulder."

Module 5: Troubleshooting & FAQ

Q1: The spots on TLC are merging. How do I visualize the isomers? A: Isomers often have identical Rf values in EtOAc/Hexane.

  • Solution: Change the "selectivity" term. Switch to Toluene/Hexane or Chloroform/Hexane .

  • Visualization: Fluorinated aromatics often quench UV weakly. Use Phosphomolybdic Acid (PMA) stain or Iodine chamber for better contrast.

Q2: My product is turning yellow/brown after distillation. A: This indicates oxidation or decomposition.

  • Cause: Likely trace acid remaining from the synthesis (HF generation) or phenol impurities oxidizing to quinones.

  • Fix: Store the oil over activated 3Å or 4Å molecular sieves under Argon. Re-wash with dilute NaOH if color persists.

Q3: Can I crystallize this compound? A: Likely only at low temperatures.

  • Method: Dissolve in minimal Pentane. Cool to -78°C (Dry ice/Acetone). If a solid forms, filter cold. Note that fluoro-xylenes often form "oils" rather than discrete crystals due to low lattice energy.

Q4: I see a "ghost" peak in NMR at -120 ppm (F-NMR). A: This is likely the regioisomer .

  • Diagnostic: 1-Fluoro-3-methoxy-2,4-dimethylbenzene should show a specific coupling pattern. If you see a second fluorine signal shifted by 2-5 ppm, you must re-column using the Toluene system described in Module 4.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of aromatic ethers and fluorides).

  • Sigma-Aldrich. (n.d.). 2,4-Dimethylanisole Product Specification. (Used as a proxy for boiling point estimation and handling of the non-fluorinated scaffold).

  • PubChem. (2025).[6] 1-Fluoro-3-methoxybenzene (3-Fluoroanisole) Physical Properties. National Library of Medicine. (Used for F-substituent effect data).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[7] Nature, 473, 470–477. (Context for synthesis byproducts and stability).

Sources

Technical Support Center: Solvent Selection and Recrystallization of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 1-Fluoro-3-methoxy-2,4-dimethylbenzene. As a Senior Application Scientist, I have designed this resource to provide you not just with protocols, but with the underlying scientific rationale to empower your experimental decisions. This guide is structured as a dynamic question-and-answer resource to directly address the challenges you may encounter.

A Critical Preliminary Note: Is Recrystallization the Right Technique?

Before proceeding, it is crucial to determine the physical state of your crude 1-Fluoro-3-methoxy-2,4-dimethylbenzene at room temperature. Structurally similar compounds, such as 1-fluoro-3-methoxybenzene, are liquids with very low melting points (-35 °C)[1][2][3]. While the addition of two methyl groups will increase the molecular weight and may raise the melting point, your compound could still be a low-melting solid or a liquid.

  • If your sample is a liquid: Recrystallization is not the appropriate purification method. You should consider vacuum distillation.

  • If your sample is a solid: This guide is for you. Recrystallization is an excellent technique for purifying solid organic compounds[4].

Section 1: Understanding Your Compound: Physicochemical Profile

Q1: What are the key properties of 1-Fluoro-3-methoxy-2,4-dimethylbenzene that influence solvent selection?

A1: Understanding the molecule's structure is paramount. The principle of "like dissolves like" is the foundation of solvent selection[5]. Let's break down the structural components:

  • Aromatic Ring & Methyl Groups: The benzene ring and two methyl groups are non-polar. This large non-polar surface area suggests good solubility in non-polar solvents.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity due to the electronegative oxygen atom.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, adding a polar C-F bond. However, its overall impact on the molecule's polarity might be limited due to the larger non-polar regions[6].

This combination of features makes the compound moderately polar. It will likely be soluble in a range of organic solvents, but poorly soluble in highly polar solvents like water.

Property Estimated Characteristic Influence on Recrystallization
Polarity Moderately Polar / Primarily Non-polarSoluble in non-polar to moderately polar organic solvents. Insoluble in water.
Functional Groups Aromatic Ether, Alkyl HalideGenerally unreactive with common recrystallization solvents. Avoids unwanted side reactions.
Hydrogen Bonding No H-bond donor sites; weak H-bond acceptor (O, F)Unlikely to be highly soluble in protic solvents like water unless heated significantly.
Physical State Low-melting solid (presumed for this guide)The melting point is a critical parameter to avoid "oiling out" during the procedure.

Section 2: Solvent Selection Guide & Screening Protocol

Q2: What defines an ideal solvent for recrystallization?

A2: The perfect solvent must satisfy several criteria to be effective. The goal is to dissolve the target compound and its impurities at a high temperature, and then allow only the pure compound to crystallize upon cooling[7].

  • High Temperature Coefficient: The solvent must dissolve your compound when hot but have very low solubility when cold[8][9]. This differential solubility is the driving force for crystallization and ensures a high recovery yield[10].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor)[8].

  • Chemical Inertness: The solvent must not react with your compound[8].

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals by evaporation[5][8].

Q3: Which solvents should I test for 1-Fluoro-3-methoxy-2,4-dimethylbenzene?

A3: Based on the compound's structure, a systematic screening approach is best. Start with non-polar solvents and move to more polar options. A solvent pair, where one solvent dissolves the compound well (the "soluble solvent") and the other dissolves it poorly (the "anti-solvent"), is also a powerful option[9][11].

Solvent Class Candidate Solvents Boiling Point (°C) Rationale & Considerations
Non-Polar (Alkanes) Heptane, Hexane98, 69Good starting point due to the compound's large non-polar structure. Prone to causing "oiling out" if the compound's melting point is low[12].
Non-Polar (Aromatic) Toluene111The "like dissolves like" principle is strong here (aromatic solvent for an aromatic compound). Its higher boiling point can be advantageous for dissolving stubborn solids but requires care during handling.
Moderately Polar Ethyl Acetate77Often a good balance of polarity. Can be used in a solvent pair with hexane[12][13].
Polar Aprotic Acetone56A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization at the solution's surface.
Polar Protic Ethanol, Methanol, Isopropanol78, 65, 82The polar groups (-F, -OCH₃) may allow for solubility at elevated temperatures. Often used in a solvent pair with water[9][12].
Experimental Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent pair using a minimal amount of your crude material.

  • Preparation: Place approximately 20-30 mg of your crude solid into a small test tube.

  • Room Temperature Test: Add a few drops of the first candidate solvent. Agitate the mixture. If the solid dissolves immediately at room temperature, the solvent is unsuitable as your recovery will be poor. Reject it and move to the next solvent[11].

  • Hot Dissolution Test: If the solid does not dissolve at room temperature, begin heating the test tube gently (e.g., in a hot water or sand bath). Add the solvent dropwise, with agitation, until the solid just dissolves. Do not add a large excess of solvent; the goal is to create a saturated solution.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Evaluation:

    • Ideal Solvent: A large quantity of crystals forms upon cooling.

    • Unsuitable Solvent: No crystals form, even after cooling in ice. This means the compound is too soluble. You can try to evaporate some solvent and re-cool[14].

    • Poor Solvent: The solid never fully dissolved, even when hot. Reject this solvent.

  • Solvent Pair Test (if needed): If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" hot solvent (where it is very soluble). Then, add a "poor" anti-solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add another drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool as described above[15].

Section 3: Full Recrystallization Workflow & Troubleshooting

Workflow for Recrystallization

The following diagram outlines the logical steps for a successful recrystallization experiment.

Recrystallization_Workflow A Crude Solid B Select Solvent (from Screening) A->B C Dissolve in Minimum Hot Solvent B->C D Insoluble Impurities Present? C->D E Hot Filtration D->E Yes F Slow Cooling to Room Temp (Induces Crystallization) D->F No E->F G Cool in Ice Bath (Maximize Yield) F->G H Vacuum Filtration (Isolate Crystals) G->H I Wash with Ice-Cold Solvent H->I L Mother Liquor (Contains Soluble Impurities) H->L J Dry Crystals (Remove Residual Solvent) I->J K Pure Crystalline Product J->K

Caption: Logical workflow for the purification of a solid via recrystallization.

Experimental Protocol 2: Bulk Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for good recovery[4][10].

  • Decolorization (Optional): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes[15].

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and flask to remove them[15].

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals[16]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield[15].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[11].

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to wash the crystals, removing any adhering mother liquor. Reapply the vacuum to pull the wash solvent through[10][11]. Repeat if necessary.

  • Drying: Leave the crystals on the filter with the vacuum on for a period to air-dry. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point[15][16].

Troubleshooting Guide & FAQs

Q4: My compound turned into a liquid/oil instead of forming crystals. What went wrong?

A4: This is called "oiling out," and it is a common problem, especially for low-melting point solids[17]. It occurs when the saturated solution's temperature is higher than the melting point of your compound. Impurities can also depress the melting point, making this more likely[17].

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature, then try cooling again, very slowly[14][17].

  • Solution 2: Try a different solvent with a lower boiling point.

  • Solution 3: If impurities are the suspected cause, try purifying a small portion via chromatography first to obtain a "seed crystal." Add this seed crystal to the cooled, supersaturated solution to encourage proper crystal growth.

Q5: The solution has cooled, but no crystals have formed. What should I do?

A5: This indicates the solution is supersaturated or you used too much solvent[14].

  • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin[14][16].

  • Solution 2 (Add a Seed Crystal): If you have a pure crystal of the compound, add it to the solution to initiate crystallization.

  • Solution 3 (Reduce Solvent): This is the most common cause[14]. Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again[17].

Q6: My final yield is very low. How can I improve it?

A6: A low yield can result from several factors[17].

  • Cause 1: Too much solvent was used. The compound has some solubility even in cold solvent, and using an excess means more of your product will remain in the mother liquor[10].

    • Fix: Always use the minimum amount of hot solvent required for dissolution. You can try to recover more product by evaporating some solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration, you will lose product.

    • Fix: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration.

  • Cause 3: Improper washing. Washing the collected crystals with room-temperature solvent will redissolve some of your product.

    • Fix: Always use a minimal amount of ice-cold solvent for washing[10].

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Solubility of Things. (n.d.). trans-4'-Methoxystilbene. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Fluoro-3-methoxybenzene. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Stenutz. (n.d.). 1-fluoro-3-methoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349822B1 - Fluorinated aromatic compounds and the use of the same in liquid crystal mixtures.
  • PubChem. (n.d.). 1-Fluoro-2,4-dimethylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). Retrieved from [Link]

  • PubChem. (n.d.). 1-fluoro-3-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). Retrieved from [Link]

  • YouTube. (2022, September 16). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-fluoro-3-methoxybenzene. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Dimethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated dimethylbenzene (fluoroxylene) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in these critical reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and achieve your synthetic goals.

The fluorination of an aromatic ring, particularly one activated by two methyl groups, is a delicate balance of kinetics, thermodynamics, and reagent stability. Temperature is arguably the most critical lever you can pull to influence the outcome. This guide provides field-tested insights in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling where the fluorine atom adds to the dimethylbenzene (xylene) ring?

The regiochemical outcome of electrophilic fluorination on a xylene ring is primarily governed by the directing effect of the two methyl groups. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

  • p-Xylene (1,4-dimethylbenzene): All four available positions on the ring are equivalent, so only one mono-fluorinated product is possible (2-fluoro-1,4-dimethylbenzene).

  • o-Xylene (1,2-dimethylbenzene): The methyl groups direct fluorination to the 3- and 4-positions. The 4-position is generally favored to minimize steric hindrance from the two adjacent methyl groups.

  • m-Xylene (1,3-dimethylbenzene): The situation is more complex. The positions ortho to one methyl group and para to the other (positions 4 and 6) are strongly activated. The position ortho to both methyl groups (position 2) is also activated but may be sterically hindered. The position between the two methyl groups (position 5) is generally disfavored.

Q2: What is the difference between kinetic and thermodynamic control, and how does it apply to fluorinating xylene?

This is a crucial concept for controlling product ratios.[1]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[1] This is often the product formed at the most accessible, least sterically hindered position.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. Even if a less stable "kinetic" product forms first, it can revert to the starting materials, allowing the reaction to eventually reach equilibrium. The final product mixture will be dominated by the most stable isomer—the thermodynamic product.[1]

For example, in the fluorination of m-xylene, the 4-fluoro isomer might be the kinetic product due to accessibility, while the 2-fluoro isomer, though perhaps more sterically hindered, could be the more thermodynamically stable product. By manipulating temperature, you can favor one over the other.

Troubleshooting Guide: Specific Experimental Issues
Q3: My reaction yield is very low. What are the first temperature-related parameters I should investigate?

Low yields are a common problem, and temperature is a key diagnostic tool.

Initial Checks:

  • Insufficient Activation Energy: The most straightforward reason for a low yield is that the reaction temperature is too low to overcome the activation energy barrier at a reasonable rate. Many aromatic fluorinations, especially nucleophilic aromatic substitutions (SNAr), require elevated temperatures to proceed.[2]

  • Reagent Decomposition: Conversely, some fluorinating agents are thermally unstable. Diethylaminosulfur trifluoride (DAST), for instance, can decompose at higher temperatures, reducing its effective concentration.[3] If your reaction mixture darkens significantly, it could be a sign of reagent or substrate decomposition.

  • Catalyst Deactivation: In catalytic processes, high temperatures can lead to catalyst deactivation through mechanisms like coking (formation of carbonaceous deposits) or sintering of metal particles.[4]

Troubleshooting Steps:

  • Stepwise Temperature Increase: If you suspect the temperature is too low, increase it in controlled increments (e.g., 10-20 °C) while monitoring the reaction by TLC or GC/MS.

  • Consult Reagent Stability Data: Check the technical data sheet for your specific fluorinating agent to ensure you are operating within its recommended temperature range.

  • Consider Microwave Chemistry: For stubborn SNAr reactions, microwave irradiation can provide rapid, efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[2]

Q4: I'm getting a mixture of regioisomers. How can I use temperature to improve selectivity for one product?

This is a classic case of kinetic versus thermodynamic control. Your goal is to find the temperature window that maximally favors the formation of your desired isomer.

Strategy to Isolate the Kinetic Product:

  • Lower the Temperature: Run the reaction at a significantly lower temperature (e.g., start at 0 °C or even -78 °C and warm slowly). This will enhance the difference in reaction rates, favoring the pathway with the lowest activation energy.[1]

  • Shorten Reaction Time: Monitor the reaction closely and stop it as soon as a reasonable amount of product has formed, before it has a chance to equilibrate to the thermodynamic product.

Strategy to Isolate the Thermodynamic Product:

  • Increase the Temperature: Higher temperatures provide the energy needed to overcome the activation barriers of both pathways and allow the less stable kinetic product to revert to the starting material.

  • Increase Reaction Time: Allow the reaction to stir for an extended period at an elevated temperature to ensure it has fully reached thermal equilibrium.

The following table provides a hypothetical example for the fluorination of m-xylene to illustrate this principle.

Temperature (°C)Reaction Time (h)Total Yield (%)Ratio of 4-Fluoro (Kinetic) to 2-Fluoro (Thermodynamic)Primary Control
0123595 : 5Kinetic
25 (Room Temp)66080 : 20Mixed
8029060 : 40Approaching Thermodynamic
120485*30 : 70Thermodynamic

*Note: Yield may decrease at very high temperatures due to side reactions or decomposition.

Q5: I'm observing significant byproduct formation, such as oxidation of the methyl groups. How can I minimize this?

The formation of benzylic oxidation byproducts (e.g., benzaldehydes, benzoic acids) can occur when using strong electrophilic fluorinating agents like Selectfluor™, which are also potent oxidants, especially at elevated temperatures.[5]

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most effective method. Oxidation reactions typically have a high activation energy, so reducing the temperature will slow down these undesired pathways much more significantly than the desired fluorination.

  • Control Stoichiometry: Use the minimum effective amount of the fluorinating agent. Using a large excess can promote side reactions once the primary starting material is consumed.

  • Change the Fluorinating Agent: If temperature reduction is not feasible (e.g., the main reaction is too slow), consider a less oxidizing electrophilic fluorinating agent or a different fluorination strategy altogether (e.g., nucleophilic substitution on a pre-functionalized xylene).

Q6: My nucleophilic aromatic substitution (SNAr) reaction on a halo-dimethylbenzene isn't working. What is the role of temperature here?

For a nucleophilic fluoride ion to displace a leaving group (like -Cl, -Br, or -NO₂) from an aromatic ring, the ring must be "activated" by electron-withdrawing groups. While the methyl groups of xylene are electron-donating, if you have a derivative with a strong withdrawing group (e.g., a nitro-xylene), the reaction becomes feasible but often requires significant heat.

  • Reason for High Temperature: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. This intermediate is high in energy, and substantial thermal energy is often required to overcome this barrier. Traditional methods using KF or CsF frequently require temperatures above 130 °C.

  • Leaving Group Reactivity: In many SNAr reactions, the order of leaving group reactivity is F > NO₂ > Br > Cl.[2][6] This means a fluoro-substituent can sometimes be a better leaving group than a bromo- or chloro-substituent, a counterintuitive but important fact to consider when planning your synthesis.

  • Optimizing the Reaction: If your reaction is sluggish, a systematic increase in temperature is the first step. If high temperatures lead to decomposition, using a polar aprotic solvent like DMSO or DMF can help, as can the use of microwave heating to shorten reaction times at high temperatures.[2]

Experimental Protocols & Workflows
Workflow for Temperature Optimization

This diagram outlines a logical workflow for troubleshooting and optimizing reaction temperature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Optimization Start Start: Room Temp (25°C) Check Monitor Reaction (TLC/GC, 2h) Start->Check NoRxn No/Low Conversion Check->NoRxn <10% Conversion SideRxn Side Reactions/ Decomposition Check->SideRxn Byproducts >10% GoodRxn Good Conversion Check->GoodRxn >10% Conversion, Clean Reaction Heat Increase Temp to 60°C NoRxn->Heat Cool Decrease Temp to 0°C SideRxn->Cool Optimize Optimize Temp (e.g., 25-50°C) GoodRxn->Optimize Heat->Check Re-evaluate Cool->Check Re-evaluate End Protocol Finalized Optimize->End Final Conditions

Caption: Decision tree for optimizing reaction temperature.

Protocol: Temperature Screening for Electrophilic Fluorination of m-Xylene

This protocol provides a framework for determining the optimal temperature for the mono-fluorination of m-xylene using Selectfluor™.

1. Materials & Setup:

  • m-xylene (1.0 eq)

  • Selectfluor™ (1.1 eq)

  • Acetonitrile (anhydrous, sufficient volume for 0.1 M concentration)

  • Three parallel reaction vessels (e.g., 25 mL round-bottom flasks) equipped with stir bars and reflux condensers under an inert atmosphere (N₂ or Ar).

  • Heating/cooling baths set to 25 °C, 50 °C, and 80 °C.

2. Procedure:

  • To each reaction flask, add m-xylene followed by anhydrous acetonitrile.

  • Begin stirring and allow the solutions to equilibrate to their respective bath temperatures (25 °C, 50 °C, 80 °C).

  • In a single portion, add Selectfluor™ to each flask.

  • Start a timer for each reaction.

3. Monitoring & Analysis:

  • After 1 hour, carefully take a small aliquot from each reaction. Quench with a drop of saturated sodium thiosulfate solution and dilute with ethyl acetate.

  • Analyze the aliquots by GC-MS to determine the conversion of starting material and the ratio of fluorinated regioisomers.

  • Continue taking and analyzing aliquots at regular intervals (e.g., every 2 hours) until the consumption of starting material plateaus at one or more temperatures.

4. Interpretation of Results:

  • Low Temperature (25 °C): Will likely show the slowest conversion but may provide the highest selectivity for the kinetic product.

  • Medium Temperature (50 °C): Should provide a good balance of reaction rate and selectivity.

  • High Temperature (80 °C): Will likely result in the fastest reaction but may lead to a loss of selectivity (favoring the thermodynamic product) and potentially the formation of oxidation byproducts.

This systematic approach will allow you to quickly identify the optimal temperature window to maximize the yield of your desired fluorinated dimethylbenzene isomer.

References
  • Kim, K., Hull, V. J., & Shine, H. J. (1974). Ion radicals. XXIX. Reaction of thianthrene cation radical perchlorate with some benzene derivatives. The Journal of Organic Chemistry, 39(17), 2534–2537. Available at: [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • Le, V., et al. (2007). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Molecules, 12(5), 1063-1073. Available at: [Link]

  • Jiang, X., et al. (n.d.). Effect of reaction temperature on fluorination reaction. ResearchGate. Available at: [Link]

  • UCL Discovery. (n.d.). Site selectivities in fluorination. UCL Discovery. Available at: [Link]

  • Zhao, M., et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. Available at: [Link]

  • Li, J. J. (2006). Side Reactions in Organic Synthesis. Wiley. Available at: [Link]

  • Zhao, M., et al. (2016). Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Letters, 18(3), 416-419. Available at: [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019, September 23). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • V. D. Shteingarts. (1993). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 62(7), 635. Available at: [Link]

  • Chemical Communications. (n.d.). Chemo-, regio- and stereoselective synthesis of monofluoroalkenes via a tandem fluorination–desulfonation sequence. Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Series Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2021, December 24). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. Available at: [Link]

  • Kim, D., et al. (2003, June 27). Regioselective oxidation of xylene isomers by Rhodococcus sp. strain DK17. Journal of Bacteriology, 185(14), 4134-4141. Available at: [Link]

  • Lányi, A., et al. (2003, May 7). The role of geometry on regioselectivity and rate of fluorination of fluorene and diphenylmethane with Selectfluor F-TEDA-BF4. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Storage stability and degradation of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Fluoro-3-methoxy-2,4-dimethylbenzene Ticket System: Specialized Chemical Intermediates Status: Active | Priority: High[1][2]

Section 1: Compound Profile & Stability Assessment

Subject: Structural Vulnerabilities and Storage Logic Analyst Note: As a Senior Application Scientist, I have evaluated the structure of 1-Fluoro-3-methoxy-2,4-dimethylbenzene . This is an electron-rich, polysubstituted aromatic system.[1][2] While the C-F bond provides metabolic stability in drug design, the specific arrangement of electron-donating groups (Methoxy and Methyls) creates distinct storage risks that differ from standard fluorobenzene.[2]

Theoretical Physicochemical Profile:

  • Molecular Formula: C₉H₁₁FO[1][2]

  • Molecular Weight: ~154.18 g/mol [1][2]

  • Predicted State: Liquid or Low-Melting Solid (approx.[1][2] MP < 35°C).

  • Reactivity Class: Activated Arene / Benzylic Substrate.[1][2]

The Core Threat: Benzylic Autoxidation

The primary degradation pathway for this molecule is NOT hydrolysis of the fluorine or demethylation of the ether. It is the oxidative degradation of the methyl groups (positions 2 and 4).

  • Mechanism: The methoxy group at position 3 is a strong electron donor.[1][2] This increases the electron density of the ring, stabilizing the formation of benzylic radicals at the adjacent methyl positions (2 and 4).[2]

  • Trigger: Exposure to atmospheric oxygen and UV light initiates a radical chain reaction, converting the methyl groups into aldehydes (formyl groups) and eventually carboxylic acids.

  • Visual Indicator: The compound will transition from Colorless/Clear

    
    Pale Yellow 
    
    
    
    Amber/Brown .[1][2]

Section 2: Critical Storage SOP (The "Must-Dos")

User Question: How do I store this compound long-term without degradation?

Direct Protocol: To prevent the radical autoxidation described above, you must eliminate the two triggers: Oxygen and Photon Energy .

ParameterSpecificationScientific Rationale
Atmosphere Inert Gas (Argon preferred) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for liquids, preventing O₂ diffusion into the benzylic sites.[1][2]
Temperature +2°C to +8°C (Refrigerated) Reduces the kinetic rate of radical propagation.[2] Freezing (-20°C) is optional but recommended for storage >6 months.[1][2]
Container Amber Glass / Teflon-lined Cap Amber glass blocks UV radiation (200-400nm) which catalyzes radical formation.[1][2] Teflon liners prevent leaching of plasticizers by the aromatic solvent.[1][2]
Hygroscopy Desiccate While not strictly hygroscopic, moisture can accelerate secondary decomposition.[1][2] Store with silica gel packets.

Section 3: Troubleshooting & Degradation Diagnostics

User Question: My sample has turned yellow. Is it still usable?

Diagnostic Workflow: Follow this logic gate to determine sample viability.

QC_Workflow Start Visual Inspection: Is sample Yellow/Brown? Check1 Perform H-NMR or GC-MS Start->Check1 Yes Result_Ok Trace Impurity (<1%) Use with caution or perform filtration. Start->Result_Ok No (Clear) Decision1 Aldehyde Peak Present? (CHO ~10 ppm in NMR) Check1->Decision1 Result_Bad CRITICAL FAILURE Benzylic Oxidation Confirmed. Purify or Discard. Decision1->Result_Bad Yes (>5%) Decision1->Result_Ok No / Trace

Figure 1: Quality Control Decision Tree for oxidized intermediates.

Specific Troubleshooting Scenarios

Issue 1: "The liquid has solidified in the fridge."

  • Cause: The compound likely has a melting point near or slightly above refrigeration temperatures (approx 10-25°C).[1][2] This is a physical change, not chemical degradation.[1][2]

  • Solution: Allow the container to warm to room temperature naturally before opening .[1][2]

    • Warning: Opening a cold bottle introduces condensation (water), which is detrimental.[1][2]

Issue 2: "I see new peaks in the aromatic region of my NMR."

  • Cause: Benzylic Oxidation.[1][2][3][4]

  • Marker: Look for a singlet proton peak around 10.0 - 10.5 ppm (Aldehyde -CHO) or a broad singlet >11 ppm (Carboxylic Acid -COOH).[1][2]

  • Mechanism: The methyl group at position 4 is sterically less hindered than position 2 (which is flanked by F and OMe), making Pos 4 the likely site of oxidation.

Issue 3: "Can I distill it to purify?"

  • Answer: Yes, but with caution.

  • Protocol: Vacuum distillation is required due to the high boiling point (~200°C at atm).[1][2]

    • Risk:[1][2] Heating oxidized material can be dangerous if peroxides have formed.[1][2]

    • Test: Test for peroxides using starch-iodide paper before heating.[1][2] If positive, treat with sodium thiosulfate first.[1][2]

Section 4: Degradation Pathway Visualization

User Question: What exactly is happening to the molecule chemically?

Mechanistic Insight: The following diagram illustrates the "Benzylic Oxidation" pathway, which is the primary mode of failure for this reagent.

Degradation_Pathway Substrate 1-Fluoro-3-methoxy- 2,4-dimethylbenzene (Active Reagent) Radical Benzylic Radical (Intermediate) Substrate->Radical UV Light / Initiator (-H•) Peroxide Hydroperoxide (Unstable) Radical->Peroxide + O₂ (Air) Product Aldehyde/Acid (Degradant) Peroxide->Product Decomposition (-H₂O)

Figure 2: Oxidative degradation pathway of benzylic methyl groups exposed to air and light.[1][2]

Section 5: Frequently Asked Questions (FAQ)

Q: Is this compound sensitive to basic conditions? A: Generally stable.[1][2] However, extremely strong bases (e.g., t-BuLi) can deprotonate the benzylic position (Lithiation) or potentially attack the aromatic ring via benzyne mechanisms if the Fluorine acts as a leaving group (Nucleophilic Aromatic Substitution), though the electron-donating methoxy group makes


 difficult.[2]

Q: Can I store it in plastic (polypropylene) tubes? A: No. Small aromatic molecules are lipophilic and can permeate or swell standard plastics (leaching plasticizers into your sample).[2] Always use Glass or Fluorinated HDPE for storage >24 hours.[1][2]

Q: What is the shelf life? A:

  • Unopened (Argon sealed, 4°C): 24 Months.[1][2][5]

  • Opened (Stored under air): < 3 Months (Monitor for yellowing).[1][2]

References

  • PubChem. 3-Fluoroanisole (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • SinoShiny. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025).[1][2][6][7][8] Available at: [Link]

  • Master Organic Chemistry. Benzylic Oxidation Mechanisms and Reagents. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Anisole Derivatives.[1][2] Available at: [Link][1][2]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H-NMR Spectrum of 1-Fluoro-3-methoxy-2,4-dimethylbenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical challenge. This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, a polysubstituted aromatic compound. By dissecting the electronic and spatial influences of its constituent functional groups—fluoro, methoxy, and methyl—we will predict its spectral signature. This prediction will be contextualized through a comparative analysis with simpler, related analogs to illuminate the specific spectral contributions of each substituent. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex molecular characterization.

Section 1: Theoretical Framework and Spectral Prediction

The structure of 1-Fluoro-3-methoxy-2,4-dimethylbenzene presents a fascinating case study in how different substituents collectively modulate the electronic environment of a benzene ring. Understanding these influences is key to accurately predicting the resulting ¹H-NMR spectrum.

Molecular Structure and Proton Environments

The molecule has five distinct sets of protons:

  • Two aromatic protons (labeled H-5 and H-6).

  • Two distinct methyl groups (labeled 2-CH₃ and 4-CH₃).

  • One methoxy group (labeled 3-OCH₃).

Each of these proton sets will produce a unique signal in the ¹H-NMR spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[1] On a benzene ring, electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing the attached protons to be "shielded" and resonate at a lower chemical shift (upfield).[2][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the protons and shifting their resonance to a higher chemical shift (downfield).[2]

  • Methoxy Group (-OCH₃): A strong EDG through its resonance effect (+M), it significantly shields its ortho and para positions. It is also moderately electron-withdrawing inductively (-I).

  • Methyl Groups (-CH₃): Weak EDGs through hyperconjugation and induction, causing minor upfield shifts.[4]

  • Fluoro Group (-F): An ambivalent substituent. It is strongly electron-withdrawing by induction (-I) due to its high electronegativity but is also an electron-donator via resonance (+M). For proton chemical shifts, the inductive effect often leads to deshielding of nearby protons.[1]

Predicted Chemical Shifts:

  • Aromatic Protons (H-5 and H-6): The aromatic region for substituted benzenes typically falls between 6.5 and 8.0 ppm.[2]

    • H-6: This proton is ortho to the strongly electronegative fluorine atom, which will exert a significant deshielding effect. It is also ortho to the 2-CH₃ group and meta to the -OCH₃ group. The dominant effect will be the deshielding from the fluorine.

    • H-5: This proton is para to the strongly shielding -OCH₃ group and ortho to the 4-CH₃ group. These donating effects will shift it significantly upfield compared to H-6.

  • Methoxy Protons (3-OCH₃): Protons on carbons alpha to an oxygen in ethers typically appear in the 3.2-3.8 ppm range.[2] Aromatic methoxy groups often resonate around 3.8 ppm and appear as a sharp singlet.[5]

  • Methyl Protons (2-CH₃ and 4-CH₃): Methyl groups attached directly to a benzene ring typically resonate around 2.1-2.3 ppm.[4] In this molecule, the two methyl groups are in non-equivalent environments. The 2-CH₃ is ortho to both the -F and -OCH₃ groups, while the 4-CH₃ is ortho to the -OCH₃ group and meta to the -F group. This subtle difference in electronic environment is expected to result in two distinct, closely spaced singlets.

Predicting Spin-Spin Coupling (J)

Spin-spin coupling provides information about the connectivity of protons. In aromatic systems, coupling occurs between non-equivalent protons. Furthermore, the presence of fluorine (¹⁹F, with a nuclear spin I=1/2) introduces heteronuclear coupling (J-HF).[6][7]

  • H-H Coupling: The two aromatic protons, H-5 and H-6, are meta to each other. Meta coupling (⁴JHH) is typically small, around 2-3 Hz.

  • H-F Coupling: Fluorine couples to protons through bonds, with the magnitude decreasing with distance.[8]

    • H-6 is ortho to the fluorine atom, which will result in a significant ortho coupling (³JHF) of approximately 6-10 Hz.

    • H-5 is meta to the fluorine atom, leading to a smaller meta coupling (⁴JHF) of around 3-6 Hz.

Predicted Multiplicities:

  • H-6: Will appear as a doublet of doublets (dd) due to coupling with H-5 (meta, small J) and the fluorine atom (ortho, larger J).

  • H-5: Will also appear as a doublet of doublets (dd) due to coupling with H-6 (meta, small J) and the fluorine atom (meta, smaller J).

  • 3-OCH₃, 2-CH₃, 4-CH₃: All three will appear as singlets as they have no adjacent protons to couple with. However, the methyl protons may show very small long-range coupling to the fluorine, which could lead to slight peak broadening.

Section 2: Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum of our target molecule with known data for its structural analogs. This approach allows us to isolate and understand the spectral impact of each substituent.

Baseline Analog: 2,4-Dimethylanisole

This molecule removes the fluorine atom, allowing us to observe the combined effects of the methoxy and two methyl groups. The ¹H-NMR spectrum of 2,4-Dimethylanisole has been reported with the following approximate chemical shifts.[9][10][11]

  • Aromatic Protons: Signals appear around 6.92 ppm and 6.69 ppm.

  • Methoxy Protons: A singlet at ~3.76 ppm.

  • Methyl Protons: Two distinct singlets at ~2.24 ppm and ~2.18 ppm.

This baseline confirms the shielding effect of the methoxy and methyl groups, pushing the aromatic protons upfield from benzene's 7.3 ppm.[3] It also validates the expectation of two separate signals for the non-equivalent methyl groups.

Fluorine-Containing Analog: 1-Fluoro-2,4-dimethylbenzene

This analog removes the methoxy group, isolating the influence of the fluorine atom on a dimethylated benzene ring.[12] The presence of fluorine introduces characteristic H-F coupling. The ortho proton (H-3) and meta proton (H-5) will be split by the fluorine. This comparison highlights the significant deshielding and coupling introduced by the fluorine substituent.

Synthesized Analysis: Predicted Data for 1-Fluoro-3-methoxy-2,4-dimethylbenzene

By combining the observations from the analogs, we can refine our prediction for the target molecule. The strong shielding from the methoxy group will push the aromatic signals further upfield than in 1-fluoro-2,4-dimethylbenzene, while the fluorine's deshielding and coupling effects will be superimposed onto the pattern seen in 2,4-dimethylanisole.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-6~7.0 - 7.2Doublet of Doublets (dd)³JHF ≈ 8-10 Hz; ⁴JHH ≈ 2-3 Hz1H
H-5~6.7 - 6.9Doublet of Doublets (dd)⁴JHF ≈ 4-6 Hz; ⁴JHH ≈ 2-3 Hz1H
3-OCH₃~3.8Singlet (s)N/A3H
2-CH₃~2.2Singlet (s)N/A3H
4-CH₃~2.1Singlet (s)N/A3H
Table 1: Predicted ¹H-NMR data for 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Section 3: Experimental Protocol for Spectrum Acquisition

To validate these predictions experimentally, a standardized protocol is essential. The following procedure is designed for a typical 400 MHz NMR spectrometer.

Objective: To acquire a high-resolution ¹H-NMR spectrum of 1-Fluoro-3-methoxy-2,4-dimethylbenzene for structural confirmation.

Materials:

  • 1-Fluoro-3-methoxy-2,4-dimethylbenzene sample (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid or liquid sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS using a clean Pasteur pipette. c. Securely cap the vial and gently vortex for 30 seconds or until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Instrument Setup (Bruker 400 MHz or equivalent): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Data Acquisition: a. Load a standard proton acquisition parameter set. b. Key Parameters: [13]

    • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including TMS, are captured.
    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
    • Relaxation Delay (D1): 2-5 seconds to allow for adequate T1 relaxation and ensure accurate integration.
    • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution. c. Initiate the acquisition.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all distinct signals. e. Analyze the peak multiplicities and measure the coupling constants.

Section 4: Visualizing Structural Correlations

A visual representation can clarify the relationships between the molecule's structure and its spectral data. The following diagram illustrates the key through-bond couplings that determine the signal multiplicities.

Figure 1: Molecular structure and key ¹H-¹⁹F and ¹H-¹H coupling pathways in 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Conclusion

The ¹H-NMR spectrum of 1-Fluoro-3-methoxy-2,4-dimethylbenzene is a clear illustration of the additive nature of substituent effects on the benzene ring. The electron-donating methoxy and methyl groups shield the aromatic protons, while the electronegative fluorine atom provides a deshielding counter-effect and introduces characteristic heteronuclear coupling. By predicting the chemical shifts and coupling patterns, and validating them through comparison with known analogs, a confident structural assignment can be made. The detailed experimental protocol provided herein offers a robust method for acquiring high-quality data to confirm this analysis. This comprehensive guide serves as a practical tool for researchers, enabling them to leverage the full power of NMR spectroscopy for molecular characterization.

References

  • Vertex AI Search. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ePG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 5(2), 183-185.
  • University of Regensburg. H NMR Spectroscopy Handout.
  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube.
  • JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? Available at: [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 97(19), 4993-4996.
  • ResearchGate. 1 H chemical shifts of benzene, substituted benzenes, aniline and... Available at: [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 39(8), 491-503. Available at: [Link]

  • PubChem. 2,4-Dimethylanisole. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Journal of Chemistry, 39(8), 1686-1694. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • PubChem. 1-Fluoro-2,4-dimethylbenzene. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Photoredox-Catalyzed Asymmetric α-C(sp3)−H Functionalization of Aza- and Oxa-cycles. Available at: [Link]

  • Kiraly, P., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... Available at: [Link]

  • Bernhard, M., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1971). Fluorine Chemical Shifts. Pergamon.
  • Chemistry LibreTexts. 16: Multinuclear NMR. Available at: [Link]

  • PubChem. 3-Fluoroanisole. Available at: [Link]

  • NIST. 2,4-Dimethylanisole. Available at: [Link]

  • Zucco, M. A., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(5), 241-250. Available at: [Link]

  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)... Available at: [Link]

  • Stenutz. 1-fluoro-3-methoxybenzene. Available at: [Link]

  • Doc Brown's Chemistry. Interpreting 1 H NMR spectrum of 1,4-dimethylbenzene. Available at: [Link]

Sources

Comparative GC-MS Profiling: 1-Fluoro-3-methoxy-2,4-dimethylbenzene vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive guide on differentiating 1-Fluoro-3-methoxy-2,4-dimethylbenzene (Target Analyte) from its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

The Challenge: Isomeric differentiation of polysubstituted benzenes is notoriously difficult in Electron Ionization (EI) MS because the aromatic ring stabilizes the molecular ion (


), often resulting in identical mass-to-charge (

) ratios for parent ions.

The Solution: This guide leverages the "Ortho Effect" —the specific steric and electronic interactions occurring between the methoxy group at position 3 and the flanking methyl groups at positions 2 and 4. These interactions create a unique fragmentation fingerprint that distinguishes the target from less sterically hindered isomers.[1]

Theoretical Framework: Fragmentation Mechanics[2]

To accurately identify this molecule, one must understand the specific bond cleavages driven by its crowded structure.

The "Crowded Ether" Hypothesis

In 1-Fluoro-3-methoxy-2,4-dimethylbenzene, the methoxy group (-OCH


) is "sandwiched" between two methyl groups. This steric crowding destabilizes the parent molecule relative to its isomers, driving specific fragmentation pathways to relieve strain.
Primary Fragmentation Pathways[1]
  • Benzylic Cleavage (Base Peak Formation): The primary fragmentation is the loss of the methyl radical (

    
    ) from the methoxy group. While methyl loss can occur from the aromatic ring (benzylic), the loss from the ether oxygen is energetically favored here to form a resonance-stabilized quinoid oxonium ion.
    
    • Transition:

      
       (Loss of 15 Da).
      
  • Formaldehyde Elimination: Following the initial radical loss or directly from the parent, the methoxy group can rearrange to eliminate a neutral formaldehyde molecule (

    
    ), a pathway significantly enhanced by ortho-methyl hydrogens acting as donors.
    
    • Transition:

      
       (Loss of 30 Da).
      
  • Ring Expansion (Tropylium): The aromatic methyl groups facilitate ring expansion to a tropylium-like cation (

    
     derivative), a hallmark of alkylbenzenes.
    

Comparative Analysis: Target vs. Isomers

The following table contrasts the target analyte with a "Generic Unhindered Isomer" (e.g., 1-Fluoro-4-methoxy-2,6-dimethylbenzene, where the methoxy is less crowded or the fluorine position alters the electronic environment).

Table 1: Diagnostic Ion Abundance Profile
FeatureTarget: 1-Fluoro-3-methoxy-2,4-dimethylbenzeneComparator: Unhindered IsomerMechanistic Cause
Molecular Ion (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)

154
(High Intensity)

154
(Very High Intensity)
Aromatic stability. The target may be slightly less intense due to steric strain promoting fragmentation.
Base Peak

139
(

, 100%)

139
(

, 100%)
Loss of methyl is dominant in both, but the rate of formation differs.
Ortho Effect Ion

124
(

, High )

124
(Low/Medium)
The target's flanking methyls facilitate H-transfer, promoting formaldehyde loss.
Fluorine Loss

135
(

, Negligible)

135
(Negligible)
The C-F bond is too strong to break under standard EI conditions.
Quinoid Ion

111
(

, Medium)

111
(Low)
Secondary fragmentation of the oxonium ion (loss of Carbon Monoxide).

Key Differentiator: Look for the ratio of


 to 

. The target molecule will have a significantly higher relative abundance of

due to the ortho-methyl assisted rearrangement.

Visualized Fragmentation Pathway[3]

The following diagram illustrates the specific decay of the 1-Fluoro-3-methoxy-2,4-dimethylbenzene molecular ion.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 154 [C9H11FO]+. Base_Peak Quinoid Oxonium Ion m/z 139 [M - CH3]+ M_Ion->Base_Peak -CH3 (15 Da) Alpha Cleavage Ortho_Loss Phenol-like Cation m/z 124 [M - CH2O]+. M_Ion->Ortho_Loss -CH2O (30 Da) Ortho-Effect Rearrangement CO_Loss Fluorocyclopentadiene m/z 111 [139 - CO]+ Base_Peak->CO_Loss -CO (28 Da) Ring Contraction Sec_Frag Fluorotropylium Ion m/z 109 [Ring Contraction] Ortho_Loss->Sec_Frag -CH3 (15 Da)

Caption: Figure 1. Proposed fragmentation pathway. The solid arrow indicates the dominant alpha-cleavage path; the dashed arrow represents the sterically driven ortho-effect rearrangement.

Experimental Protocol: Validated GC-MS Method

To reproduce these results, use the following method. This protocol is optimized for separating positional isomers of substituted benzenes.[1]

Instrument Configuration
  • System: Agilent 7890/5977 or Shimadzu QP2020 (Single Quadrupole).[1]

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C (Standard) or 200°C (if molecular ion stability is low).

  • Transfer Line: 280°C.[1]

Chromatographic Separation
  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
    • Why? The slight polarity of the 5% phenyl phase helps separate isomers based on dipole moments created by the relative positions of the Fluoro and Methoxy groups.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Injection: Split 10:1 (1

    
    L injection of 100 ppm solution in Dichloromethane).
    
Oven Program
  • Initial: 50°C (Hold 1 min).

  • Ramp 1: 10°C/min to 150°C.

  • Ramp 2: 25°C/min to 300°C (Hold 3 min).

    • Note: The slow ramp (10°C/min) through the 100-150°C region is critical, as this is the elution window for dimethyl-fluoroanisoles.

Data Analysis Workflow

Workflow Step1 Step 1: Extracted Ion Chromatogram (EIC) Extract m/z 154, 139, 124 Step2 Step 2: Peak Integration Identify peaks with S/N > 10 Step1->Step2 Step3 Step 3: Ratio Calculation Calculate Ratio R = (Abundance 124 / Abundance 139) Step2->Step3 Step4 Step 4: Decision Matrix If R > 0.15 -> Target (Ortho Effect) If R < 0.05 -> Unhindered Isomer Step3->Step4

Caption: Figure 2. Step-by-step data analysis workflow for isomeric differentiation.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Dimethylanisole (Analog). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Fundamental text on "Ortho Effects" in aromatic ethers).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1] Wiley. (Reference for benzylic cleavage mechanisms).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for tropylium ion rearrangement mechanics).

Sources

Quality control standards for 1-Fluoro-3-methoxy-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quality Control of 1-Fluoro-3-methoxy-2,4-dimethylbenzene

For researchers, scientists, and professionals in drug development, the purity and identity of chemical reagents are paramount. The reliability of experimental data and the safety of downstream applications hinge on the rigorous quality control (QC) of starting materials. This guide provides a comprehensive comparison of analytical methodologies for ensuring the quality of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, a substituted aromatic compound whose structural complexity necessitates a multi-faceted analytical approach. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to guide you in establishing a robust and self-validating QC strategy.

The Imperative for Stringent QC

1-Fluoro-3-methoxy-2,4-dimethylbenzene serves as a versatile building block in medicinal chemistry and materials science. The presence of positional isomers, starting materials, or by-products from its synthesis can significantly impact the yield, purity, and pharmacological profile of the final product. For instance, an isomeric impurity could lead to the formation of an entirely different, and potentially toxic, final molecule. Therefore, a comprehensive QC program is not merely a procedural formality but a critical component of scientific integrity and product safety.

The core objectives of a QC strategy for this compound are to:

  • Confirm Identity: Unambiguously verify the chemical structure.

  • Determine Purity & Assay: Quantify the amount of the desired compound and identify all detectable impurities.

  • Ensure Consistency: Guarantee lot-to-lot consistency for reproducible downstream results.

A Comparative Overview of Key Analytical Techniques

The quality assessment of 1-Fluoro-3-methoxy-2,4-dimethylbenzene relies on a suite of orthogonal analytical techniques. Each method provides unique information, and their combined application creates a comprehensive quality profile.

Technique Primary Purpose Principle Strengths Limitations
Gas Chromatography (GC) Purity, Assay, Impurity ProfilingSeparation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile isomers[1], excellent sensitivity with Flame Ionization Detection (FID), robust and reproducible for quantification.Not suitable for non-volatile or thermally labile impurities. Requires derivatization for certain functional groups.
High-Performance Liquid Chromatography (HPLC) Purity, Assay, Impurity ProfilingSeparation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[2][3]Versatile for a wide range of compounds, including less volatile impurities. Multiple detection options (UV, DAD, MS).[4][5]Resolution of closely related isomers can be challenging. Mobile phase selection is critical and can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identity, Structural Elucidation, Isomer QuantificationNuclei (¹H, ¹³C, ¹⁹F) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular structure.Unparalleled for definitive structure confirmation.[6][7] ¹⁹F NMR is highly specific for fluorinated compounds.[8][9][10] Quantitative NMR (qNMR) can determine assay without a specific reference standard.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret for mixtures.[7]
Mass Spectrometry (MS) Identity, Molecular Weight Confirmation, Impurity IDIonization of molecules and separation of ions based on their mass-to-charge ratio.Extremely sensitive, provides molecular weight information. When coupled with GC or HPLC (GC-MS, LC-MS), it is a powerful tool for identifying unknown impurities by their fragmentation patterns.[11][12][13]Provides limited information on isomerism without a separation front-end. Ionization can be challenging for some molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identity, Functional Group AnalysisMeasures the absorption of infrared radiation by the sample, which corresponds to specific molecular vibrations.Fast, simple, and non-destructive. Provides a unique "fingerprint" for the compound, confirming the presence of key functional groups (e.g., C-F, C-O, aromatic C-H).Limited use for quantification or detecting minor impurities. Not effective for distinguishing between isomers.

Recommended QC Workflow

A robust QC strategy employs these techniques in a logical sequence to build a complete picture of the compound's quality.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Final Specification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GC_FID GC-FID (Purity by Area %, Assay vs. Standard) NMR->GC_FID Structure Confirmed COA Certificate of Analysis (Identity, Purity, Assay Results) NMR->COA MS Mass Spectrometry (e.g., via GC-MS) MS->GC_FID FTIR FT-IR Spectroscopy FTIR->GC_FID HPLC_UV HPLC-UV (Orthogonal Check) GC_FID->HPLC_UV Cross-Validation GC_FID->COA HPLC_UV->COA Batch Incoming Material Batch Batch->NMR Primary ID Batch->MS MW Confirmation Batch->FTIR Functional Groups

Caption: Recommended QC workflow for 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability checks and the use of reference standards to ensure the trustworthiness of the results.

Protocol 1: Purity and Assay Determination by Gas Chromatography (GC-FID)

Causality: GC is the method of choice for this compound due to its volatility and the high resolution required to separate potential positional isomers.[1] A Flame Ionization Detector (FID) is used because it provides a uniform response factor for hydrocarbons, making it ideal for area-percent purity calculations and quantification against a standard.

Methodology:

  • System Preparation:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Detector: FID, 280°C.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Standard and Sample Preparation:

    • Reference Standard (RS) Stock: Accurately weigh ~25 mg of certified 1-Fluoro-3-methoxy-2,4-dimethylbenzene RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Methylene Chloride.

    • Sample Solution: Prepare in the same manner as the RS, using the test batch material.

    • System Suitability Solution (SSS): If available, use a sample spiked with known impurities (e.g., isomers) to demonstrate resolution.

  • System Suitability Test (SST):

    • Inject the RS solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

    • If using an SSS, the resolution between the main peak and the critical impurity peak must be ≥ 1.5.

  • Analysis:

    • Inject a blank (Methylene Chloride).

    • Inject the RS solution.

    • Inject the Sample solution in duplicate.

    • Inject the RS solution again to bracket the samples.

  • Calculations:

    • Purity (Area %): (Area of Main Peak / Total Area of All Peaks) * 100

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

cluster_0 Preparation cluster_1 System Validation cluster_2 Analysis & Calculation Prep_Std Prepare Reference Standard (RS) SST System Suitability Test (5x RS Injections) Prep_Std->SST Prep_Sample Prepare Sample Solution Inject_Seq Inject Sequence (RS, Sample x2, RS) Prep_Sample->Inject_Seq Check_SST RSD ≤ 2.0%? Resolution ≥ 1.5? SST->Check_SST Inject_Blank Inject Blank Check_SST->Inject_Blank Pass Start Start GC Analysis Check_SST->Start Inject_Blank->Inject_Seq Calculate Calculate Purity (Area %) & Assay (% w/w) Inject_Seq->Calculate End End Calculate->End Report Results Start->Prep_Std Start->Prep_Sample

Caption: Workflow for GC-FID Purity and Assay Analysis.

Protocol 2: Identity Confirmation by NMR Spectroscopy

Causality: NMR is the gold standard for structural elucidation.[6] For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous confirmation of its identity, including the substitution pattern on the aromatic ring. Heteronuclear correlation experiments (like HSQC and HMBC) are used to definitively assign signals and confirm connectivity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample into an NMR tube.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Lock and shim the instrument on the CDCl₃ signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals: two aromatic singlets, two methyl singlets, and one methoxy singlet.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Expected signals: six aromatic carbons, two methyl carbons, and one methoxy carbon.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single signal is expected, with its chemical shift characteristic of a fluorine atom attached to an aromatic ring.

    • (Optional but Recommended) 2D NMR: Acquire COSY, HSQC, and HMBC spectra to confirm ¹H-¹H couplings and ¹H-¹³C one-bond and long-range correlations.

  • Data Analysis:

    • Process all spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum based on the CDCl₃ residual peak at 77.16 ppm.

    • Integrate the ¹H NMR signals. The ratio should correspond to the number of protons in each environment (e.g., 1H:1H:6H:3H).

    • Assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the 1-Fluoro-3-methoxy-2,4-dimethylbenzene structure.

    • Compare the obtained spectra with a reference spectrum or with predicted spectra to confirm identity. Any significant unassigned peaks may indicate the presence of impurities.

Conclusion and Expert Recommendations

For routine quality control of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, a combination of GC-FID for purity and assay and NMR spectroscopy for identity is a robust and efficient strategy.

  • For R&D Settings: A full suite of 1D and 2D NMR experiments is essential for the initial characterization of new batches and for troubleshooting any unexpected results. GC-MS should be employed to identify any unknown impurities detected by GC-FID.

  • For Manufacturing/Production QC: Once the impurity profile is well-understood, the GC-FID method detailed above is sufficient for routine batch release, with periodic full characterization (including NMR and GC-MS) to ensure process consistency. HPLC can serve as a valuable orthogonal method to detect any potential non-volatile impurities that would be missed by GC.

By implementing this multi-faceted, self-validating approach, researchers and drug development professionals can ensure the quality and consistency of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, leading to more reliable and reproducible scientific outcomes.

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Aydin, D., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • Uzu, S., et al. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. Available at: [Link]

  • Lewis, D. K., et al. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

  • Khmel'nitskii, R. A., et al. Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • Foroozandeh, M., et al. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. Available at: [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

  • A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline) (4-TFMA), which is a key intermediate of Riluzole. TSI Journals. Available at: [Link]

  • Elyashberg, M., et al. Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Analysis of Sulfur Compounds in Gasoline Using GC-FPD. Shimadzu. Available at: [Link]

  • Zenkevich, I. G., et al. Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. Available at: [Link]

  • "Fluorobenzene". Organic Syntheses Procedure. Available at: [Link]

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Validating the Structure of Fluorinated Aromatic Intermediates: A Multi-Modal NMR Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, over 20% of pharmaceuticals contain a fluorine atom. However, the introduction of fluorine into aromatic rings creates a unique validation challenge: regioisomer misidentification . Standard


 and 

NMR techniques often fail to distinguish between ortho-, meta-, and para- substituted intermediates due to complex signal splitting (

) and overlapping proton signals.

This guide compares the traditional "Proton-First" Approach against a "Fluorine-Centric" Integrated Workflow . We demonstrate that the Fluorine-Centric method—utilizing


-decoupled 

NMR and

-

HOESY—provides a self-validating system that eliminates structural ambiguity, ensuring compliance with ICH Q3A impurity guidelines.

Part 1: Comparative Analysis

The following table contrasts the traditional validation method with the proposed Fluorine-Centric workflow.

Table 1: Performance Comparison of Validation Methodologies
FeatureMethod A: Traditional (Proton-First) Method B: Fluorine-Centric (Recommended)
Primary Detection

NMR (1D)

NMR (1D) +

NMR
Isomer Differentiation Difficult.

multiplets often overlap; coupling patterns are ambiguous.
Definitive. Distinct

shifts and specific

patterns.

Clarity
Low. Signals split into doublets/quartets by F, reducing S/N ratio and confusing peak picking.High. Using

decoupling collapses multiplets into singlets, boosting S/N by 2-4x.
Spatial Validation NOESY (

-

) often silent if no adjacent protons exist.
HOESY (

-

)
detects through-space proximity between F and H (< 5Å).[1]
Impurity Detection Limited dynamic range; minor isomers buried under solvent/main peaks.Superior.

has no solvent background; detects <0.1% isomeric impurities easily.
Throughput Time High (requires multiple 2D experiments to resolve overlaps).Medium (requires specialized probe tuning but faster analysis).

Part 2: Technical Deep Dive & Experimental Protocols

The "Fluorine Effect" on Spectra

Fluorine (


) is a spin-1/2 nucleus with 100% natural abundance.[2] It couples strongly to both Carbon and Protons, creating complex splitting patterns that destroy the simplicity of standard spectra.
  • The Problem: In a standard

    
     spectrum, a single C-F bond splits the carbon signal into a doublet with 
    
    
    
    Hz. This splitting spreads intensity, making quaternary carbons disappear into the noise.
  • The Solution: The Fluorine-Centric workflow treats

    
     not as a nuisance, but as the primary structural anchor.
    
Protocol 1: The "Double-Decoupled" Carbon Experiment ( )

Objective: To simplify the carbon spectrum by removing both proton and fluorine couplings, resulting in sharp singlets for all carbons.

Prerequisites:

  • NMR Probe: Triple resonance (H/C/F) or a specialized dual-tuned probe (e.g., H/F-C).

  • Console: Minimum 3 channels (or frequency splitter).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10-20 mg of intermediate in 0.6 mL deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Tuning: Tune the probe for

    
     on the observe channel, 
    
    
    
    on decoupler 1, and
    
    
    on decoupler 2.
  • Pulse Sequence: Select a standard zgpg (power-gated decoupling) sequence.

  • Parameter Modification:

    • Set O2 (offset 2) to the center of the

      
       spectral window.
      
    • Enable CPD (Composite Pulse Decoupling) on the fluorine channel (e.g., WALTZ-16 or GARP).

    • Critical: Ensure the decoupling bandwidth covers the entire fluorine range (approx. 200 ppm). If the bandwidth is insufficient, adiabatic decoupling pulses (e.g., CHIRP) are required to prevent heating and artifacts.

  • Acquisition: Acquire 256-1024 scans.

  • Result: All Carbon signals appear as singlets. The

    
     splitting is removed, allowing immediate identification of the number of unique carbons.
    
Protocol 2: - HOESY (Heteronuclear Overhauser Effect Spectroscopy)

Objective: To determine the precise regiochemistry (ortho vs. meta) by detecting spatial proximity between the Fluorine atom and nearby Protons.

Step-by-Step Methodology:

  • Pulse Sequence: Load a 2D HOESY sequence (e.g., hoesyhf).

  • Mixing Time: Set mixing time (

    
    ) to 300–500 ms .
    
    • Note: Fluorine relaxes faster than protons; too long a mixing time loses signal.

  • Spectral Width: Narrow the

    
     window to include only the peaks of interest to improve resolution.
    
  • Acquisition:

    • Direct dimension (

      
      ): 
      
      
      
      (or
      
      
      depending on probe sensitivity).
    • Indirect dimension (

      
      ): 
      
      
      
      .[3][4]
  • Interpretation: A cross-peak indicates the Proton is spatially close (< 5 Å) to the Fluorine.[1]

    • Ortho-isomer: Strong cross-peak between F and the adjacent ring proton.

    • Meta-isomer: Weak or no cross-peak to the nearest ring proton (distance > 5 Å), but potential cross-peaks to functional group protons (e.g., -CH

      
      ).
      

Part 3: Data Presentation & Visualization

Table 2: Diagnostic Coupling Constants ( -Values)

Use these values to validate substitution patterns in standard coupled spectra.

InteractionTypeTypical Value (Hz)Structural Insight

-


(Direct)
240 – 280 Identifies the C-F ipso carbon.

(Geminal)
18 – 25 Identifies ortho carbons.

(Vicinal)
6 – 10 Identifies meta carbons.

(Long)
2 – 4 Identifies para carbons.

-


(Ortho)
8 – 12 Diagnostic for H on adjacent carbon.

(Meta)
5 – 7 Diagnostic for H separated by one carbon.

(Para)
0 – 2 Usually unresolved.
Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for validating a fluorinated intermediate.

G Figure 1: Integrated Fluorine-Centric Validation Workflow Start Crude Fluorinated Intermediate F19_1D 1. 19F NMR (1D) (Quantitative) Start->F19_1D Purity_Check Purity > 95%? Correct # of F signals? F19_1D->Purity_Check Purify Recrystallize / Chromatography Purity_Check->Purify No C13_Decouple 2. 13C{1H, 19F} NMR (Double Decoupled) Purity_Check->C13_Decouple Yes Purify->F19_1D Count_C Count Singlets Matches Formula? C13_Decouple->Count_C HOESY 3. 1H-19F HOESY (Spatial Validation) Count_C->HOESY Yes Fail Reject / Re-synthesis Count_C->Fail No (Unexpected Core) Regio_Check Verify Regiochemistry (Ortho vs Meta) HOESY->Regio_Check Validated VALIDATED STRUCTURE (Release for Next Step) Regio_Check->Validated Confirmed Regio_Check->Fail Isomer Mismatch

Figure 1: A logic-gated workflow prioritizing Fluorine NMR to filter impurities early, followed by advanced decoupling and spatial experiments for definitive structural assignment.

Visualizing Isomer Differentiation Logic

The following diagram details how to interpret spectral data to distinguish between specific isomers (e.g., 2-fluoro vs. 3-fluoro substituted rings).

Logic Figure 2: Logic Tree for Regioisomer Differentiation Input Unknown Isomer (e.g., Fluorobenzoic Acid) Step1 Analyze 1H-19F Coupling (1H NMR) Input->Step1 Decision1 Observed Splitting? Step1->Decision1 Ortho Large Coupling (8-12 Hz) (Ortho-H present) Decision1->Ortho J = 8-12 Hz Meta Medium Coupling (5-7 Hz) (Meta-H present) Decision1->Meta J = 5-7 Hz Step2 HOESY Experiment Ortho->Step2 Meta->Step2 Result_Ortho Strong Cross-peak F <-> H (Ortho) Step2->Result_Ortho Proximity Detected Result_Meta No/Weak Cross-peak F <-> H (Meta) Step2->Result_Meta No Proximity Conclusion1 Isomer A (F is Ortho to H) Result_Ortho->Conclusion1 Conclusion2 Isomer B (F is Meta to H) Result_Meta->Conclusion2

Figure 2: Decision tree utilizing coupling constants and HOESY data to definitively assign regioisomer structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Gerig, J. T. (2001). "Fluorine NMR of Proteins and Nucleic Acids." Progress in Nuclear Magnetic Resonance Spectroscopy, 39(2), 101-181.

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 1-Fluoro-3-methoxy-2,4-dimethylbenzene and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: Substituent Effects on the Benzene Chromophore

The UV-Vis spectrum of benzene exhibits a primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) near 256 nm. These absorptions arise from π→π* electronic transitions within the aromatic ring.[1] When substituents are added to the benzene ring, they can alter the energy of these transitions, leading to predictable shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

These effects are primarily governed by the electronic nature of the substituent:

  • Auxochromes: These are functional groups with non-bonding electrons (e.g., -OCH₃, -F) that can be delocalized into the π-system of the benzene ring through resonance. This delocalization extends the chromophore, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and typically results in a bathochromic shift (shift to a longer wavelength) and a hyperchromic effect (increase in absorption intensity).[2]

  • Alkyl Groups: Groups like methyl (-CH₃) also tend to cause a slight bathochromic shift due to hyperconjugation.[3]

  • Positional Effects: The relative positions of multiple substituents on the benzene ring influence the extent of these spectral shifts.[3]

Comparative Analysis of UV-Vis Absorption Data

To predict the UV-Vis absorption profile of 1-Fluoro-3-methoxy-2,4-dimethylbenzene, we will examine the empirical data for simpler, related molecules. The following table summarizes the key absorption bands for benzene and several relevant substituted derivatives.

CompoundStructureλmax (B-band) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
BenzeneC₆H₆~256~200Hydrocarbon
FluorobenzeneC₆H₅F~266~2,000Not Specified
Anisole (Methoxybenzene)C₆H₅OCH₃~270~7,800Cyclohexane
1,3-DimethoxybenzeneC₆H₄(OCH₃)₂~274~2,240Not Specified
Toluene (Methylbenzene)C₆H₅CH₃~261~225Hydrocarbon
1-Fluoro-3-methoxy-2,4-dimethylbenzene (Predicted)C₉H₁₁FO~275-285~3,000-8,000Ethanol/Cyclohexane

Note: The values for 1-Fluoro-3-methoxy-2,4-dimethylbenzene are predictive and not based on direct experimental measurement.

Dissecting Substituent Contributions:
  • Fluorine (-F): As an auxochrome, the fluoro group in fluorobenzene causes a modest bathochromic shift of the B-band to around 266 nm and a significant hyperchromic effect.[4] The fluorine atom's perturbation on the benzene spectrum is generally less pronounced than other halogens.[5]

  • Methoxy (-OCH₃): The methoxy group in anisole is a potent auxochrome, leading to a more substantial bathochromic shift (λmax ~270 nm) and a strong hyperchromic effect.[6][7] In 1,3-dimethoxybenzene, the two methoxy groups contribute to a further bathochromic shift to approximately 274 nm.[8]

  • Methyl (-CH₃): Alkyl groups like the two methyl groups in our target molecule are expected to induce minor bathochromic shifts.[3] For instance, toluene shows a slight red shift compared to benzene.

Predicted Spectrum for 1-Fluoro-3-methoxy-2,4-dimethylbenzene:

Based on the additive effects of the substituents, we can forecast the UV-Vis characteristics of 1-Fluoro-3-methoxy-2,4-dimethylbenzene:

  • The strong electron-donating methoxy group will likely be the dominant factor, pushing the primary absorption maximum significantly to a longer wavelength than that of benzene.

  • The two methyl groups and the fluoro group will contribute further, albeit smaller, bathochromic shifts.

  • The combination of these auxochromes is expected to result in a B-band λmax in the range of 275-285 nm .

  • A pronounced hyperchromic effect is also anticipated, with a molar absorptivity likely in the range of 3,000 to 8,000 M⁻¹cm⁻¹ .

The logical relationship for predicting the bathochromic shift is illustrated below.

G Benzene Benzene (~256 nm) Anisole Anisole (+OCH₃) ~270 nm Benzene->Anisole + Methoxy (strong shift) Fluorobenzene Fluorobenzene (+F) ~266 nm Benzene->Fluorobenzene + Fluoro (moderate shift) Toluene Toluene (+CH₃) ~261 nm Benzene->Toluene + Methyl (slight shift) Target 1-Fluoro-3-methoxy-2,4-dimethylbenzene (Predicted: ~275-285 nm) Anisole->Target Fluorobenzene->Target Toluene->Target

Caption: Predicted bathochromic shift based on substituent effects.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption characteristics, the following protocol provides a robust methodology for acquiring the UV-Vis spectrum of 1-Fluoro-3-methoxy-2,4-dimethylbenzene.

Materials and Instrumentation:
  • Analyte: 1-Fluoro-3-methoxy-2,4-dimethylbenzene

  • Solvent: Spectroscopic grade ethanol or cyclohexane (should not absorb in the region of interest, typically >220 nm)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer[9]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes[9]

  • Volumetric flasks and pipettes for accurate solution preparation

Experimental Workflow:

The general workflow for obtaining the UV-Vis spectrum is as follows:

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure:
  • Solution Preparation:

    • Accurately weigh a small amount of 1-Fluoro-3-methoxy-2,4-dimethylbenzene and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1x10⁻³ M).

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will yield absorbance values between 0.1 and 1.0 for optimal accuracy.[10]

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.[11]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

    • Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a Beer-Lambert Law calibration curve of absorbance at λmax versus concentration for the standard solutions.[12]

    • The slope of the resulting linear fit will be equal to the molar absorptivity (since the path length is 1 cm).

Conclusion

References

  • UV-vis spectra of anisole solutions of 2 and the reaction system in... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Anisole - CHM 4411L. (2015, March 7). Retrieved from [Link]

  • UV–vis spectra of anisole solutions of 2 and the reaction system in... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fluorobenzene - CHM 4411L. (2012, August 9). Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. Retrieved from [Link]

  • Wollman, S. H. (1946). Absorption Spectrum of Fluorbenzene in the Near Ultraviolet. The Journal of Chemical Physics, 14(3), 123–131. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved February 18, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorobenzene. PubChem. Retrieved from [Link]

  • Odinity. (2013, November 19). Effects of Substituents on the Absorption Spectra of molecules. Retrieved from [Link]

  • UV-vis absorption spectra of 2-4 measured in CH 2 Cl 2 at T = 293 K. - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Substituent effects in the benzene ring, vertical excitation energies... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Simulators for Teaching Limited. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl). (n.d.). TechnoRep. Retrieved from [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dimethylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-dimethylanisole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-2,4-dimethylbenzene. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). 2,4-Dimethylanisole. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018, February 20). MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-dimethoxybenzene (CAS 151-10-0). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxybenzene. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). 1-Fluoro-3-methoxybenzene. CAS Common Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroanisole. PubChem. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. (2023, April 13). MDPI. Retrieved from [Link]

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Navigating Metabolic Lability: A Comparative Guide to Fluorinated vs. Non-Fluorinated Anisoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable drug candidate. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising therapeutic. Strategic chemical modifications are often employed to "block" these metabolic "soft spots." One of the most common strategies is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated anisoles, supported by mechanistic insights and detailed experimental protocols.

The Anisole Moiety: A Common Structural Motif and a Metabolic Target

The anisole moiety (a methoxybenzene group) is prevalent in numerous biologically active compounds. While it can be crucial for target engagement, the methoxy group is also a well-known site for oxidative metabolism, primarily through O-demethylation mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic transformation can significantly impact the pharmacokinetic profile of a drug.

Fluorination is a widely adopted strategy in medicinal chemistry to enhance metabolic stability.[1] The rationale is that the strong carbon-fluorine (C-F) bond is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. However, the influence of fluorine on metabolic stability is not always straightforward and is highly dependent on its position within the molecule.

The Biochemical Landscape: CYP-Mediated Metabolism of Anisoles

The primary metabolic pathway for anisoles is O-demethylation, a reaction catalyzed by the cytochrome P450 superfamily of enzymes located predominantly in the liver.[1][2] This process involves the hydroxylation of the methyl group, leading to an unstable hemiacetal that spontaneously decomposes to formaldehyde and a phenol.

Another potential metabolic route for anisoles is aromatic hydroxylation, where a hydroxyl group is added directly to the benzene ring.[1] The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the ring.

The introduction of a fluorine atom onto the aromatic ring of anisole can influence these metabolic pathways in several ways:

  • Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring. This can deactivate the ring towards electrophilic attack by CYP enzymes, potentially slowing the rate of aromatic hydroxylation.[1]

  • Steric Hindrance: A fluorine atom, while relatively small, can sterically hinder the approach of the bulky CYP enzyme to the nearby methoxy group, potentially reducing the rate of O-demethylation.

  • Altered Binding Affinity: Fluorine substitution can change the molecule's lipophilicity and electrostatic interactions with the active site of the metabolizing enzyme, which can either increase or decrease the rate of metabolism.

The following diagram illustrates the primary metabolic pathways of anisole:

Anisole Anisole (C₆H₅OCH₃) Metabolism CYP450 (O-demethylation) Anisole->Metabolism Primary Pathway Aromatic_Hydroxylation CYP450 (Aromatic Hydroxylation) Anisole->Aromatic_Hydroxylation Secondary Pathway Phenol Phenol (C₆H₅OH) Metabolism->Phenol Formaldehyde Formaldehyde (CH₂O) Metabolism->Formaldehyde Hydroxylated_Anisole Hydroxylated Anisole (e.g., 4-Hydroxyanisole) Aromatic_Hydroxylation->Hydroxylated_Anisole cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Buffer Add Buffer Prep_Compound Add Test Compound Prep_Buffer->Prep_Compound Prep_Microsomes Add Liver Microsomes Prep_Compound->Prep_Microsomes Pre_Incubate Pre-incubate at 37°C Prep_Microsomes->Pre_Incubate Add_NADPH Add NADPH (Initiate Reaction) Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Quench Quench with ACN + Internal Standard Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and Clint Plot->Calculate

Caption: Workflow for a liver microsomal stability assay.

Conclusion and Field-Proven Insights

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. In the context of the anisole moiety, fluorination on the aromatic ring is generally expected to decrease the rate of metabolic degradation by cytochrome P450 enzymes. This is primarily due to the electron-withdrawing effects of fluorine, which can deactivate the molecule to oxidative metabolism.

However, it is crucial to recognize that the effects of fluorination are not universally predictable and can be highly context-dependent. As evidenced by studies on fluoroalkoxy anisoles, simply adding more fluorine does not always lead to greater metabolic stability. [3]Therefore, an empirical, data-driven approach is paramount. The in vitro liver microsomal stability assay is an indispensable tool for rapidly assessing the metabolic liabilities of a series of compounds and guiding structure-activity relationship (SAR) studies. By systematically evaluating the impact of fluorination and other structural modifications, drug discovery teams can rationally design molecules with optimized pharmacokinetic profiles, increasing the probability of success in preclinical and clinical development.

References

  • Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]

  • Metabolic Stability - Frontage Laboratories. Frontage Laboratories. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.